Product packaging for Avobenzone-13C-d3(Cat. No.:)

Avobenzone-13C-d3

Cat. No.: B10821986
M. Wt: 314.4 g/mol
InChI Key: XNEFYCZVKIDDMS-JGWVFYFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avobenzone-13C-d3 is a stable isotope-labeled analog of avobenzone (butyl methoxydibenzoylmethane), specifically designed for use as an internal standard in quantitative mass spectrometry. This high-purity reference standard is essential for pharmaceutical and cosmetic research, particularly in the development and quality control (QC) of sunscreen formulations. The parent compound, avobenzone, is a crucial FDA-approved organic filter that provides broad-spectrum protection against long-wave UVA radiation (320-400 nm) . Its mechanism of action involves absorbing high-energy UVA photons and converting the energy into harmless heat through a process called excited-state intramolecular proton transfer (ESIPT) . This process begins when the compound, which predominantly exists in a chelated enol form, absorbs UV light. The energy absorption induces a chemical transformation, and as the molecule returns to its ground state, it releases the energy thermally, thereby preventing skin damage . A significant research focus is on avobenzone's tendency to undergo photodegradation upon prolonged sunlight exposure, which can reduce its efficacy . Studies indicate that its photodegradation involves a transformation from the enol to a keto form, which can subsequently undergo irreversible Norrish-type cleavage, leading to the formation of radical species . Incorporating this compound as an internal standard allows researchers to achieve highly accurate and precise quantification of avobenzone in complex matrices. Its use is critical in method validation, stability studies, and for identifying and quantifying unknown impurities and genotoxic potential, supporting regulatory submissions like ANDA and DMF . This certified reference material is supplied with a comprehensive Certificate of Analysis (COA) to ensure regulatory compliance. This compound is For Research Use Only. It is strictly not for use as a human or veterinary drug, or in any consumer sunscreen or cosmetic end-products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O3 B10821986 Avobenzone-13C-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O3

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-(trideuterio(113C)methoxy)phenyl]propane-1,3-dione

InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3/i4+1D3

InChI Key

XNEFYCZVKIDDMS-JGWVFYFMSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of Avobenzone-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of the isotopically labeled compound Avobenzone-13C-d3. This information is critical for a variety of research applications, including its use as an internal standard in pharmacokinetic studies and mass spectrometry-based quantitative analyses.

Molecular Composition and Weight

This compound is a stable, isotopically labeled form of Avobenzone, a common UVA filter in sunscreens. The labeling involves the substitution of one carbon atom with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms with deuterium (D), the heavy isotope of hydrogen. This isotopic enrichment is crucial for its application as an internal standard, allowing for its differentiation from the unlabeled endogenous or administered compound.

The molecular formula for this compound is C₁₉[¹³C]H₁₉D₃O₃.[1][2][3][4] Its molecular weight is 314.4 g/mol .[1]

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound.

ParameterValue
Chemical Name 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-¹³C-d₃)phenyl]-1,3-propanedione
Molecular Formula C₁₉[¹³C]H₁₉D₃O₃
Molecular Weight 314.4 g/mol
Purity (deuterated forms) ≥99%

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry. A detailed experimental protocol for this determination is outlined below.

Objective: To confirm the molecular weight of this compound using high-resolution mass spectrometry (HRMS).

Materials:

  • This compound standard

  • High-performance liquid chromatography (HPLC) grade acetonitrile

  • HPLC grade water

  • Formic acid (for mass spectrometry)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in acetonitrile to a final concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometry Analysis: The working solution is infused directly into the mass spectrometer or injected via an HPLC system. The mass spectrometer is operated in positive ion mode, and the full scan mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

  • Data Analysis: The acquired mass spectrum is analyzed to identify the peak corresponding to the protonated molecule, [M+H]⁺. The accurate mass of this ion is measured, and the molecular weight is calculated by subtracting the mass of a proton. The isotopic pattern is also examined to confirm the presence of the ¹³C and deuterium labels.

Diagrams

The following diagrams illustrate the logical workflow for determining the molecular weight of this compound.

Diagram 1: Workflow for Molecular Weight Determination of this compound cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Weigh this compound Standard B Dissolve in Acetonitrile (Stock Solution) A->B C Dilute to Working Solution (Acetonitrile/Water/Formic Acid) B->C D Infuse/Inject Sample into Mass Spectrometer C->D E Acquire Full Scan Mass Spectrum (Positive Ion Mode) D->E F Identify Protonated Molecule [M+H]+ E->F G Measure Accurate Mass F->G I Confirm Isotopic Pattern F->I H Calculate Molecular Weight G->H

Caption: Workflow for Molecular Weight Determination.

Diagram 2: Logical Relationship of this compound Components cluster_elements Constituent Elements cluster_isotopes Isotopes A This compound C Carbon (C) A->C 19 atoms H Hydrogen (H) A->H 19 atoms O Oxygen (O) A->O 3 atoms C13 Carbon-13 (13C) A->C13 1 atom D Deuterium (D) A->D 3 atoms C->C13 is an isotope of H->D is an isotope of

Caption: Constituent Elements and Isotopes.

References

In-Depth Technical Guide: Synthesis and Characterization of Avobenzone-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Avobenzone-13C-d3, an isotopically labeled internal standard crucial for the accurate quantification of avobenzone in various analytical applications, particularly in pharmaceutical and cosmetic research.

Introduction

This compound is a stable isotope-labeled version of avobenzone, a widely used broad-spectrum UVA filter in sunscreens and other personal care products. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecule with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of such an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-13C-d3)phenyl]-1,3-propanedione[1]
Synonyms BMDBM-13C-d3, Butyl Methoxydibenzoylmethane-13C-d3[1]
CAS Number 2933758-47-3[1]
Molecular Formula C₁₉[¹³C]H₁₉D₃O₃[1]
Molecular Weight 314.4 g/mol [1]
Appearance Solid
Purity ≥98%
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃)
Solubility Soluble in Acetonitrile, DMSO, and Dimethylformamide

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary to the manufacturers, a plausible synthetic route can be inferred based on the well-established synthesis of unlabeled avobenzone and common isotopic labeling techniques. The standard synthesis of avobenzone involves a Claisen condensation reaction.

The isotopic labels in this compound are located on the methoxy group. This suggests that the synthesis would utilize a labeled precursor, specifically 4-methoxy-13C-d3-acetophenone or a subsequent methylation step would be performed using a labeled methylating agent.

Postulated Synthesis Workflow

The following diagram illustrates a likely synthetic workflow for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Intermediates & Final Product 4_tert_butylbenzoic_methyl_ester 4-tert-butylbenzoic methyl ester claisen_condensation Claisen Condensation 4_tert_butylbenzoic_methyl_ester->claisen_condensation 4_hydroxyacetophenone 4-hydroxyacetophenone methylation Methylation 4_hydroxyacetophenone->methylation labeled_methyl_iodide [13C]d3-Methyl Iodide labeled_methyl_iodide->methylation labeled_acetophenone 4-(methoxy-13C-d3)acetophenone methylation->labeled_acetophenone avobenzone_labeled This compound claisen_condensation->avobenzone_labeled labeled_acetophenone->claisen_condensation purification Purification (e.g., Chromatography) avobenzone_labeled->purification

Caption: Postulated synthesis workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols based on the general synthesis of avobenzone.

Step 1: Synthesis of 4-(methoxy-13C-d3)acetophenone

  • Materials: 4-hydroxyacetophenone, [¹³C]d₃-Methyl iodide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add [¹³C]d₃-Methyl iodide to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-(methoxy-13C-d3)acetophenone.

Step 2: Synthesis of this compound (Claisen Condensation)

  • Materials: 4-tert-butylbenzoic methyl ester, 4-(methoxy-13C-d3)acetophenone, Sodium amide (NaNH₂), Toluene.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylbenzoic methyl ester and 4-(methoxy-13C-d3)acetophenone in anhydrous toluene.

    • Slowly add sodium amide to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for completion by TLC.

    • Cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., 10% HCl) until the pH is acidic.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

Step 3: Purification

  • Procedure:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol).

    • Alternatively, for higher purity, column chromatography on silica gel can be employed using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).

    • The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. While specific spectral data for this compound is not publicly available, this section outlines the expected analytical techniques and provides reference data for unlabeled avobenzone.

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

Characterization_Workflow Sample This compound Sample Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure Isotopic Isotopic Enrichment Sample->Isotopic HPLC HPLC Purity->HPLC Quantitative NMR_1H 1H NMR Structure->NMR_1H Proton Environment NMR_13C 13C NMR Structure->NMR_13C Carbon Backbone IR FT-IR Structure->IR Functional Groups MS Mass Spectrometry Isotopic->MS Molecular Weight & Isotopic Ratio

Caption: Analytical workflow for the characterization of this compound.

Expected Analytical Data

The following tables summarize the expected and reference analytical data for the characterization of this compound.

Table 1: ¹H NMR Data (Reference: Unlabeled Avobenzone in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
17.05s1HEnol -OH
7.97d2HAromatic CH
7.91d2HAromatic CH
7.49d2HAromatic CH
6.97d2HAromatic CH
6.78s1HEnol CH
3.87s3H-OCH₃
1.35s9H-C(CH₃)₃

Note: In the ¹H NMR spectrum of this compound, the singlet at approximately 3.87 ppm corresponding to the methoxy protons would be absent due to deuteration.

Table 2: ¹³C NMR Data (Reference: Unlabeled Avobenzone in CDCl₃)

Chemical Shift (δ) ppmAssignment
186.1C=O
182.6C=O
163.5Aromatic C-O
157.0Aromatic C-C(CH₃)₃
133.0Aromatic C
131.0Aromatic CH
128.5Aromatic CH
126.0Aromatic CH
114.0Aromatic CH
92.0Enol CH
55.5-OCH₃
35.0-C(CH₃)₃
31.0-C(CH₃)₃

Note: In the ¹³C NMR spectrum of this compound, the signal for the methoxy carbon at approximately 55.5 ppm would show coupling to deuterium and would be influenced by the ¹³C label, potentially appearing as a multiplet with a different chemical shift.

Table 3: Mass Spectrometry Data

ParameterExpected Value for this compoundReference Value for Avobenzone
Molecular Ion [M]⁺ m/z 314.4m/z 310.4
[M+H]⁺ m/z 315.4m/z 311.4
[M+Na]⁺ m/z 337.4m/z 333.4

Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the presence of the isotopic labels.

Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of avobenzone. Its application is crucial in:

  • Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of avobenzone in biological matrices such as plasma, urine, and tissue samples.

  • Cosmetic and pharmaceutical formulation analysis: To ensure the correct dosage and stability of avobenzone in sunscreen and other dermatological products.

  • Environmental monitoring: To quantify the presence of avobenzone in environmental samples, such as water and soil, to assess its environmental fate and potential impact.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of drug development, cosmetics, and environmental science. Its synthesis, although not publicly detailed, can be reasonably inferred from established chemical principles. The rigorous characterization of this isotopically labeled compound ensures its suitability as an internal standard, enabling reliable and accurate quantification of avobenzone in a variety of complex matrices. This technical guide provides a foundational understanding for the synthesis and characterization of this compound, empowering professionals in their research and development endeavors.

References

Isotopic Purity of Avobenzone-13C-d3 Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Avobenzone-13C-d3 internal standard. This standard is crucial for the accurate quantification of avobenzone in various matrices using mass spectrometry-based methods. Understanding its isotopic composition is paramount for ensuring data integrity in research, clinical, and quality control settings.

Overview of this compound

This compound is a stable isotope-labeled version of Avobenzone, a common UVA filter found in sunscreen products. It is designed for use as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The labeling with one Carbon-13 (¹³C) atom and three Deuterium (d₃) atoms provides a distinct mass shift from the unlabeled Avobenzone, enabling precise measurement.

The formal name for this compound is 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-¹³C-d₃)phenyl]-1,3-propanedione.[1] Its molecular formula is C₁₉[¹³C]H₁₉D₃O₃, with a molecular weight of approximately 314.4 g/mol .[1][3]

Quantitative Isotopic Purity Data

The isotopic purity of a stable isotope-labeled standard is a critical parameter that defines its quality. It is typically determined by assessing the percentage of the desired labeled species and the distribution of other isotopic variants.

Based on commercially available information, the isotopic purity of this compound is specified as follows:

ParameterSpecificationSource
Deuterated Forms≥99% (d₁-d₃)Cayman Chemical
Chemical Purity (NMR)≥98%MedchemExpress (for unlabeled Avobenzone)

Note: The specification "≥99% deuterated forms (d₁-d₃)" indicates that the sum of all deuterated species (d₁, d₂, and d₃) is at least 99%. A more detailed isotopic distribution is often provided in a batch-specific Certificate of Analysis, which may not be publicly available. For highly accurate quantitative studies, it is recommended to obtain the batch-specific data from the supplier.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for standards like this compound typically involves a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment of a labeled compound.

Methodology:

  • Sample Preparation: A solution of the this compound standard is prepared in a suitable solvent (e.g., acetonitrile, methanol).

  • Chromatographic Separation (Optional but Recommended): The sample is introduced into an LC or GC system to separate the analyte of interest from any potential impurities.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis of Avobenzone.

    • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed to resolve the isotopic peaks.

    • Data Acquisition: Full scan mass spectra are acquired over the relevant m/z range.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopic species of this compound (M, M+1, M+2, M+3, etc.).

    • The relative intensity of each isotopic peak is measured.

    • The isotopic distribution of the unlabeled Avobenzone is also measured to correct for the natural abundance of ¹³C and ²H.

    • The percentage of each labeled species (d₀, d₁, d₂, d₃, and ¹³C) is calculated from the corrected intensities of the isotopic peaks.

NMR Spectroscopy for Structural Integrity and Label Position

NMR spectroscopy is used to confirm the chemical structure of the molecule and to verify the position of the isotopic labels.

Methodology:

  • Sample Preparation: A solution of the this compound standard is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • The absence of a proton signal at the expected chemical shift for the methoxy group protons confirms the deuteration at this position.

    • The integration of the remaining proton signals should be consistent with the structure of Avobenzone.

  • ¹³C NMR Analysis:

    • The presence of an enhanced signal in the ¹³C spectrum at the chemical shift corresponding to the methoxy carbon confirms the ¹³C labeling at this position.

    • The coupling patterns in the ¹³C spectrum can also provide information about the adjacent deuterium atoms.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Interpretation cluster_results Final Assessment prep Dissolve this compound in appropriate solvent lcms LC-HRMS Analysis prep->lcms nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ms_data Extract Isotopic Peaks & Calculate Relative Abundances lcms->ms_data nmr_data Analyze Spectra for Signal Absence/Enhancement nmr->nmr_data purity Determine Isotopic Enrichment & Confirm Label Position ms_data->purity nmr_data->purity

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship of Purity Components

purity_components TotalPurity Overall Purity of This compound Standard IsotopicPurity Isotopic Purity TotalPurity->IsotopicPurity ChemicalPurity Chemical Purity TotalPurity->ChemicalPurity IsotopicEnrichment Isotopic Enrichment (Correct labeled species) IsotopicPurity->IsotopicEnrichment IsotopicIsomers Isotopic Isomers (e.g., d0, d1, d2) IsotopicPurity->IsotopicIsomers UnlabeledSpecies Unlabeled Avobenzone IsotopicPurity->UnlabeledSpecies RelatedImpurities Related Chemical Impurities ChemicalPurity->RelatedImpurities ResidualSolvents Residual Solvents ChemicalPurity->ResidualSolvents

References

Avobenzone-13C-d3 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: A comprehensive technical overview of Avobenzone-13C-d3, a critical internal standard for the quantification of avobenzone in complex matrices. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Compound Information

This compound is the isotopically labeled form of Avobenzone, a widely used UVA filter in sunscreen and cosmetic products. Its stability and chemical similarity to the parent compound make it an ideal internal standard for accurate quantification in various analytical methodologies, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 2933758-47-3[1]
Molecular Formula C₁₉[¹³C]H₁₉D₃O₃[1]
Molecular Weight 314.4 g/mol
Purity ≥99% deuterated forms (d₁-d₃)
Appearance Solid
Solubility Soluble in Acetonitrile, DMF, DMSO
Storage Temperature -20°C
Stability ≥ 4 years
Supplier Information

This compound is available from several reputable suppliers of research chemicals and analytical standards. A selection of known suppliers is listed below.

SupplierWebsite
Cayman Chemical--INVALID-LINK--
GlpBio--INVALID-LINK--
Cambridge Bioscience--INVALID-LINK--
Alfa Chemistry--INVALID-LINK--
MedchemExpress--INVALID-LINK--
LGC Standards--INVALID-LINK--
Daicel Pharma Standards--INVALID-LINK--

Experimental Protocols

This compound is primarily utilized as an internal standard to correct for matrix effects and variations in sample preparation and instrument response during the quantitative analysis of avobenzone. Below are detailed methodologies adapted from established analytical protocols for avobenzone.

Quantification of Avobenzone in Sunscreen Formulations by HPLC-DAD

This protocol is adapted from a validated method for the simultaneous analysis of common organic active pharmaceutical ingredients in sunscreen products.

2.1.1. Sample Preparation

  • Accurately weigh a portion of the sunscreen product and transfer to a volumetric flask.

  • Add a known concentration of this compound stock solution.

  • Add extraction solution (e.g., 0.1% acetic acid in methanol) to the flask.

  • Sonicate for at least 15 minutes to ensure complete dissolution and extraction.

  • Dilute to the mark with the extraction solution and mix thoroughly.

  • Filter the solution through a 0.22-μm membrane filter prior to injection.

2.1.2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: Luna C18(2) or equivalent.

  • Mobile Phase: A gradient of methanol and 0.5% acetic acid in water.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 313 nm or the isobestic point around 330 nm.

  • Injection Volume: 5-10 µL.

Quantification of Avobenzone in Biological Matrices by LC-MS/MS

This protocol is based on a sensitive method for the quantification of avobenzone in rat plasma and skin layers, applicable to human studies.

2.2.1. Sample Preparation (Plasma)

  • Pipette a known volume of plasma into a microcentrifuge tube.

  • Add a known amount of this compound as the internal standard.

  • Perform protein precipitation using a suitable solvent (e.g., acetonitrile) or use phospholipid removal 96-well plates for sample clean-up.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2.2.2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Column: Zorbax SB C8 or Ethylene-Bridged Hybrid (BEH) C18 column.

  • Mobile Phase: A binary gradient of acetonitrile and 0.1% formic acid in water.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both avobenzone and this compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Avobenzone using this compound as an internal standard.

G Workflow for Quantitative Analysis using this compound cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Matrix Sample (e.g., Sunscreen, Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction / Cleanup (e.g., LLE, SPE, PP) Spike->Extract Analysis LC-MS/MS or GC-MS Analysis Extract->Analysis Integrate Peak Integration (Analyte and IS) Analysis->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify Result Final Concentration of Avobenzone Quantify->Result

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway Information (Parent Compound)

While this compound is an analytical tool, its parent compound, avobenzone, has been studied for its biological effects. Avobenzone has been shown to inhibit UVA-induced increases in melanin levels and tyrosinase activity. It can also inhibit the UVA-induced production of reactive oxygen species (ROS) and upregulate the antioxidant response element (ARE) through the nuclear translocation of Nrf2.

The following diagram illustrates the Nrf2-mediated antioxidant response pathway influenced by avobenzone.

Nrf2_Pathway Avobenzone's Influence on the Nrf2 Antioxidant Pathway cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVA UVA Radiation ROS Reactive Oxygen Species (ROS) UVA->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1, releases Nrf2 Avobenzone Avobenzone Avobenzone->ROS inhibits Nrf2_nuc Nrf2 Avobenzone->Nrf2_nuc promotes Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free dissociation Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Nrf2-mediated antioxidant response influenced by Avobenzone.

References

solubility of Avobenzone-13C-d3 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Avobenzone-13C-d3 in various common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the isotopically labeled this compound, this document primarily relies on the well-documented solubility of its parent compound, Avobenzone. The minor structural modification from isotopic labeling is not expected to significantly alter the compound's solubility characteristics. This guide presents available data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data: Solubility of Avobenzone

The solubility of Avobenzone has been qualitatively and quantitatively assessed in a range of solvents. Avobenzone is a crystalline powder that is practically insoluble in water but shows good solubility in several organic solvents.[1][2] The data presented below has been compiled from various sources and summarized for easy comparison.

SolventSolubility (approximate)ClassificationNotes
Dimethyl Sulfoxide (DMSO)~30 mg/mL[3], 62 mg/mL[4]Very SolubleFresh, anhydrous DMSO is recommended as moisture absorption can reduce solubility.[4]
Dimethylformamide (DMF)~30 mg/mLVery Soluble
Ethanol~5 mg/mLSoluble
Isopropanol2% w/w (~20 mg/mL)Soluble
AcetonitrileSolubleSolubleQualitative data indicates solubility, but specific quantitative values were not found.
WaterInsolubleInsolubleAvobenzone is practically insoluble in aqueous solutions.
Glycerin0.1% w/w (~1 mg/mL)Slightly Soluble
Decyl OleateSolubleSoluble
Capric/Caprylic TriglycerideSolubleSoluble
Castor OilSolubleSoluble

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach for establishing equilibrium solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Ethanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker bath or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved this compound.

    • A standard curve of known concentrations of this compound should be prepared to accurately quantify the solubility.

3. Data Analysis:

  • Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor.

  • The resulting concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-48h) prep2->equilib sep1 Settle or Centrifuge equilib->sep1 analysis1 Collect and filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC/UV-Vis) analysis2->analysis3 result Determine Solubility analysis3->result

Caption: Experimental workflow for determining the solubility of this compound.

References

The Tautomeric Life of Avobenzone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avobenzone, a lynchpin of modern sunscreens for its superior UVA absorption, exists in a delicate balance between two chemical forms: the enol and the keto tautomers. This equilibrium is not merely a chemical curiosity; it is the very heart of avobenzone's function and, critically, its inherent instability. The enol form is the celebrated UVA absorber, but upon absorbing UV photons, it can convert to the keto form. This keto tautomer is photochemically unstable and prone to degradation, leading to a loss of UV protection and the formation of potential photosensitizing byproducts. Understanding and controlling this keto-enol tautomerism is therefore paramount for the development of stable and effective sunscreen formulations. This technical guide provides a comprehensive overview of the core principles governing avobenzone's tautomerism, detailed experimental protocols for its characterization, and a summary of quantitative data to aid researchers and formulation scientists in this critical endeavor.

The Core Chemistry: Keto-Enol Tautomerism of Avobenzone

Avobenzone, chemically known as 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, is a β-diketone that readily undergoes keto-enol tautomerization. The two tautomeric forms, the enol and the diketo, exist in a dynamic equilibrium in solution.[1]

  • Enol Form: The enol tautomer is characterized by a hydroxyl group adjacent to a carbon-carbon double bond within the β-diketone moiety. This form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. This extended conjugation is responsible for its strong absorption in the UVA range (λmax ≈ 355-363 nm), making it an effective sunscreen agent.[1][2]

  • Keto Form: The keto tautomer, or more accurately, the diketo form, possesses two carbonyl groups. This form has a significantly different electronic structure and absorbs in the UVC region (λmax ≈ 265 nm), offering no protection in the UVA range.[1] The keto form is generally less stable than the chelated enol form but plays a crucial role as an intermediate in the photodegradation pathway of avobenzone.[3]

The equilibrium between these two forms is influenced by several factors, most notably the solvent environment.

Quantitative Analysis of Avobenzone's Tautomeric Equilibrium

The ratio of the enol to the keto tautomer at equilibrium is a critical parameter for predicting the photostability of avobenzone in a given formulation. This ratio can be quantified using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy being the most common.

Data Presentation: Tautomeric Equilibrium in Various Solvents

The following table summarizes the reported equilibrium constants (Ke = [Enol]/[Keto]) and the percentage of the enol form of avobenzone in different solvents.

SolventDielectric Constant (ε)Equilibrium Constant (Ke)Enol Form (%)Keto Form (%)Reference
Cyclohexane-d122.0210.1919
Chloroform-d4.81->95<5
Methanol-d432.7-~100~0
Acetone-d620.7->95<5
DMSO-d646.719.0955

Note: The equilibrium is heavily shifted towards the enol form in most organic solvents. The polarity of the solvent plays a significant role, with more polar solvents generally favoring the enol form even further.

Experimental Protocols

Quantification of Tautomer Ratio by 1H NMR Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers of avobenzone in a given deuterated solvent.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of avobenzone.

    • Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • Ensure the solution is homogeneous. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) 1H NMR spectrum at a controlled temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A typical starting value is 10-20 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio for the minor tautomer's signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify the characteristic signals for the enol and keto tautomers.

      • Enol tautomer: A sharp singlet corresponding to the enolic proton, typically in the region of 16-17 ppm. A vinyl proton signal may also be observed around 6-7 ppm.

      • Keto tautomer: A singlet corresponding to the two methylene protons (CH2) of the diketone moiety, typically in the region of 4-5 ppm.

    • Integrate the area of the enolic proton signal (Ienol) and the methylene proton signal of the keto form (Iketo).

    • Calculate the molar ratio of the two tautomers using the following equation, accounting for the number of protons each signal represents:

      • Ratio (Enol/Keto) = (Ienol / 1) / (Iketo / 2)

    • The percentage of each tautomer can then be calculated from this ratio.

Analysis of Tautomerism by UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the presence of keto and enol tautomers of avobenzone.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of avobenzone of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol).

    • Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • UV-Vis Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the avobenzone solution over a wavelength range of 200-450 nm.

    • Use the pure solvent as a blank to correct for solvent absorption.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the enol and keto tautomers.

      • The enol form exhibits a strong absorption band in the UVA region, typically around 355-363 nm.

      • The keto form shows a distinct absorption band in the UVC region, around 265 nm.

    • The relative intensities of these two peaks provide a qualitative indication of the tautomeric equilibrium.

    • For semi-quantitative analysis, spectral deconvolution can be employed. This involves fitting Gaussian or Lorentzian functions to the overlapping absorption bands of the two tautomers. The area under each fitted curve is proportional to the concentration of the respective tautomer. This method requires specialized software and knowledge of the molar extinction coefficients of the pure tautomers, which can be challenging to determine experimentally.

Computational Chemistry Protocol for Tautomerism Analysis

Objective: To calculate the relative energies of the keto and enol tautomers of avobenzone and predict the equilibrium constant in the gas phase and in different solvents.

Methodology (using Gaussian software):

  • Structure Building:

    • Build the 3D structures of the enol and diketo tautomers of avobenzone using a molecular editor (e.g., GaussView).

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for both tautomers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • The Opt keyword is used in the Gaussian input file.

    • Following optimization, perform a frequency calculation at the same level of theory using the Freq keyword to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects:

    • To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • This is specified in the Gaussian input file using the SCRF=(PCM, Solvent=solvent_name) keyword, where solvent_name can be, for example, Ethanol or Water.

    • Perform geometry optimizations and frequency calculations for both tautomers in the desired solvent.

  • Energy Calculation and Equilibrium Constant Prediction:

    • Extract the Gibbs free energies (G) for both the enol and keto tautomers from the output files of the frequency calculations.

    • Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Genol - Gketo.

    • The equilibrium constant (Ke) can then be calculated using the following equation:

      • Ke = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

Photodegradation Pathway of Avobenzone

The tautomeric shift from the enol to the keto form is the initial and critical step in the photodegradation of avobenzone. The subsequent reactions of the excited keto form lead to the breakdown of the molecule and the loss of its UV-absorbing properties.

Logical Pathway of Avobenzone Photodegradation

G Enol Enol Tautomer (UVA Absorber) Keto Keto Tautomer Enol->Keto ExcitedEnol Excited Singlet Enol (S1) Enol->ExcitedEnol UVA Photon (hν) ExcitedEnol->Enol Fluorescence/ Internal Conversion ExcitedKeto_S1 Excited Singlet Keto (S1) ExcitedEnol->ExcitedKeto_S1 Isomerization ExcitedKeto_T1 Excited Triplet Keto (T1) ExcitedKeto_S1->ExcitedKeto_T1 Intersystem Crossing (ISC) ExcitedKeto_T1->Enol Quenching (e.g., by Octocrylene) DegradationProducts Degradation Products (Loss of UVA absorption) ExcitedKeto_T1->DegradationProducts α-cleavage, Radical Reactions

Caption: Logical workflow of avobenzone's photodegradation.

Conclusion

The keto-enol tautomerism of avobenzone is a fundamental process that dictates its efficacy and stability as a UVA filter. The predominance of the enol form is essential for its function, while the formation of the keto tautomer upon photoexcitation initiates its degradation. A thorough understanding of this equilibrium and the factors that influence it is crucial for the rational design of photostable sunscreen formulations. The experimental and computational protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess and ultimately control the tautomeric behavior of avobenzone, leading to the development of safer and more effective sun protection products.

References

In-Depth Technical Guide to the Commercial Availability of Avobenzone-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring a stable, isotopically labeled internal standard for the quantification of avobenzone, Avobenzone-13C-d3 serves as a critical analytical tool. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a representative experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

Commercial Availability and Suppliers

This compound is readily available for research purposes from several specialized chemical suppliers. It is important to note that this product is intended for research use only and is not for human or veterinary use.[1] Pricing and availability are subject to change and should be confirmed directly with the vendors.

Table 1: Commercial Suppliers of this compound

SupplierAvailable QuantitiesContact Information
Cayman Chemical1 mg, 5 mg, 10 mg--INVALID-LINK--[1][2]
Clinivex10 mg, 50 mg, 100 mg--INVALID-LINK--[3]
Adva Tech Group Inc.10 mg--INVALID-LINK--
CP Lab Safety5 mg--INVALID-LINK--
MedchemExpressInquire for details--INVALID-LINK--[4]
Daicel PharmaInquire for details--INVALID-LINK--

Technical and Physical Properties

This compound is a high-purity, stable isotope-labeled version of avobenzone, a widely used UVA filter in sunscreen products. The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

Table 2: Chemical and Physical Data of this compound

PropertyValueSource
Chemical Name 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-13C-d3)phenyl]-1,3-propanedioneCayman Chemical
Synonyms BMDBM-13C-d3, Butyl Methoxydibenzoylmethane-13C-d3Cayman Chemical
CAS Number 2933758-47-3Cayman Chemical
Molecular Formula C₁₉[¹³C]H₁₉D₃O₃Cayman Chemical
Molecular Weight 314.4 g/mol Cayman Chemical
Purity ≥99% deuterated forms (d1-d3)Cayman Chemical
Appearance SolidCayman Chemical
Solubility Soluble in Acetonitrile, DMF, and DMSOGlpBio, ChemicalBook, Cayman Chemical
Storage -20°CLabchem

Experimental Protocol: Quantification of Avobenzone in a Matrix using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the quantification of avobenzone in a given matrix (e.g., plasma, tissue homogenate, or environmental sample) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method utilizes this compound as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Materials and Reagents
  • Avobenzone (unlabeled analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., blank plasma)

  • Appropriate solid-phase extraction (SPE) or protein precipitation reagents

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve avobenzone and this compound in methanol to prepare primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of avobenzone by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation
  • Calibration Standards and Quality Controls (QCs): Spike a known volume of the blank matrix with the appropriate avobenzone working standard solutions to create a calibration curve and QC samples at different concentration levels.

  • Internal Standard Addition: Add a fixed volume of the this compound internal standard working solution to all samples, calibration standards, and QCs.

  • Extraction: Perform sample extraction using a suitable method such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove matrix interferences.

  • Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typical.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Avobenzone: Determine the optimal precursor to product ion transition (e.g., m/z 311.1 → 177.1).

      • This compound: Determine the optimal precursor to product ion transition (e.g., m/z 315.1 → 181.1).

    • Optimize other MS parameters such as collision energy and declustering potential for both analytes.

Data Analysis
  • Integrate the peak areas for both avobenzone and this compound.

  • Calculate the ratio of the peak area of avobenzone to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the avobenzone calibration standards.

  • Determine the concentration of avobenzone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for using this compound as an internal standard in a quantitative LC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Tissue) B Spike with This compound (IS) A->B C Extraction (e.g., Protein Precipitation, SPE) B->C D Evaporation & Reconstitution C->D E Injection into LC-MS/MS System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration (Analyte & IS) G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J

References

Methodological & Application

Application Note: High-Throughput Quantification of Avobenzone in Cosmetic Formulations and Biological Matrices using LC-MS/MS with an Avobenzone-¹³C-d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avobenzone is a widely utilized chemical sunscreen agent that provides broad-spectrum protection against UVA radiation.[1][2] Accurate and reliable quantification of avobenzone is critical for formulation development, quality control of sunscreen products, and pharmacokinetic studies in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of avobenzone.[3][4] The use of a stable isotope-labeled internal standard, such as Avobenzone-¹³C-d₃, is the gold standard for quantitative LC-MS/MS analysis.[5] This internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision. This application note provides a detailed protocol for the quantification of avobenzone in various matrices using Avobenzone-¹³C-d₃ as an internal standard.

Experimental Protocols

Materials and Reagents
  • Avobenzone (analytical standard)

  • Avobenzone-¹³C-d₃ (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Blank matrix (e.g., sunscreen base, human plasma)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve avobenzone and Avobenzone-¹³C-d₃ in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of avobenzone by serial dilution of the primary stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Avobenzone-¹³C-d₃ primary stock solution with methanol:water (1:1, v/v).

Sample Preparation

A. Sunscreen Formulations (Lotions, Creams)

  • Accurately weigh approximately 100 mg of the sunscreen product into a 50 mL volumetric flask.

  • Add 40 mL of methanol and sonicate for 20 minutes.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Vortex the solution for 1 minute and filter a portion through a 0.22 µm PTFE syringe filter.

  • Transfer 100 µL of the filtered extract to a new microcentrifuge tube.

  • Add 10 µL of the Avobenzone-¹³C-d₃ internal standard working solution (100 ng/mL).

  • Add 890 µL of methanol:water (1:1, v/v) and vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

B. Biological Matrices (e.g., Human Plasma)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Avobenzone-¹³C-d₃ internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol:water (1:1, v/v).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

B. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Avobenzone311.1135.120
Avobenzone-¹³C-d₃315.1139.120

Data Presentation

The use of Avobenzone-¹³C-d₃ as an internal standard provides for accurate quantification across a range of concentrations. The following tables summarize typical quantitative data obtained from a method validation.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
Avobenzone1 - 1000> 0.995

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
54.998.05.2
5051.2102.43.8
500495.599.12.5

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Fortification cluster_analysis LC-MS/MS Analysis cluster_quant Quantification ss Standard Stock (Avobenzone & Avobenzone-¹³C-d₃) ws Working Standards (Calibration Curve) ss->ws is_ws Internal Standard Working Solution ss->is_ws fortification Fortification with IS is_ws->fortification sample Sample (Sunscreen or Plasma) extraction Sample Extraction (Dilution/Precipitation) sample->extraction extraction->fortification lcms LC-MS/MS System fortification->lcms data Data Acquisition (MRM Mode) lcms->data quantification Quantification using Internal Standard Calibration data->quantification

Caption: Experimental workflow for the quantification of avobenzone.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result analyte Avobenzone prep Sample Preparation (e.g., extraction loss) analyte->prep Affected by is Avobenzone-¹³C-d₃ is->prep Affected similarly injection Injection Variability prep->injection ionization Matrix Effects (Ion Suppression/Enhancement) injection->ionization ratio Peak Area Ratio (Analyte / IS) ionization->ratio Calculated quant Accurate Quantification ratio->quant Leads to

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Note: Quantitative Analysis of Avobenzone in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS) with an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized chemical sunscreen agent that provides broad-spectrum protection against UVA radiation. Accurate and reliable quantification of avobenzone in cosmetic and pharmaceutical formulations is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. This application note presents a detailed protocol for the quantitative analysis of avobenzone in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotopically labeled internal standard, Avobenzone-¹³C-d₃. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision.[1][2]

Experimental Protocols

Materials and Reagents
  • Avobenzone standard (≥98% purity)

  • Avobenzone-¹³C-d₃ internal standard (IS)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or other suitable silylating agent.

  • 0.22 µm syringe filters

Sample Preparation

A robust sample preparation protocol is essential for accurate quantification. The following procedure is recommended for sunscreen lotions and creams:

  • Weighing: Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.[3]

  • Extraction: Add dichloromethane to the flask and sonicate for 15 minutes to ensure complete dissolution of the avobenzone.[3]

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with dichloromethane.

  • Internal Standard Spiking: Transfer a 1.0 mL aliquot of the extract into a clean vial and add a known concentration of Avobenzone-¹³C-d₃ internal standard solution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter prior to derivatization and GC-MS analysis.

Derivatization

For optimal GC-MS performance, derivatization of avobenzone is recommended to improve its thermal stability and chromatographic behavior.

  • Evaporation: Evaporate the filtered sample extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS) to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation.

Parameter Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL, splitless mode
Oven Program Start at 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantitative Data

Mass Spectrometric Parameters

For quantitative analysis, specific ions for avobenzone and its isotopically labeled internal standard should be monitored. The following ions are suggested for SIM or as precursor ions for MRM analysis of the silylated derivatives.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Avobenzone-TMS367291, 135
Avobenzone-¹³C-d₃-TMS371295, 139
Method Validation Summary

The method should be validated according to ICH guidelines or internal standard operating procedures. The following tables summarize typical validation parameters for a quantitative GC-MS method for avobenzone.

Table 1: Linearity and Range

Analyte Calibration Range (µg/mL) Correlation Coefficient (r²)
Avobenzone1.0 - 50.0> 0.995

Table 2: Precision and Accuracy

Analyte Spiked Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Avobenzone5.0< 5%< 10%95 - 105%
25.0< 5%< 10%95 - 105%
40.0< 5%< 10%95 - 105%

Table 3: Limits of Detection and Quantification

Analyte Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
Avobenzone0.10.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing weigh Weigh Cosmetic Sample extract Extract with Dichloromethane weigh->extract dilute Dilute to Volume extract->dilute spike Spike with Avobenzone-¹³C-d₃ dilute->spike filter Filter Extract spike->filter evaporate Evaporate to Dryness filter->evaporate reconstitute Add Silylating Agent evaporate->reconstitute react Heat at 70°C reconstitute->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Avobenzone calibrate->quantify quantitative_analysis_logic avobenzone Avobenzone (Analyte) response_ratio Peak Area Ratio (Analyte / IS) avobenzone->response_ratio is Avobenzone-¹³C-d₃ (Internal Standard) is->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve concentration Concentration of Avobenzone in Sample calibration_curve->concentration

References

Application Note: High-Throughput Analysis of Avobenzone in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, robust, and sensitive method for the quantitative analysis of avobenzone in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by rapid chromatographic separation using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Avobenzone-¹³C-d₃, ensures high accuracy and precision, compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, toxicokinetic assessments, and clinical trial sample analysis.

Introduction

Avobenzone is a widely used chemical sunscreen agent that provides broad-spectrum protection against UVA radiation. With increasing use in a variety of consumer products, regulatory bodies and researchers are interested in its systemic absorption and potential biological effects. Accurate and reliable quantification of avobenzone in biological matrices such as plasma is crucial for these assessments. While several methods for avobenzone analysis exist, the use of a stable isotope-labeled internal standard is paramount for mitigating matrix interference and ensuring the highest quality data in bioanalytical studies. This application note details a comprehensive protocol for the analysis of avobenzone in human plasma using Avobenzone-¹³C-d₃ as the internal standard, following the principles of regulatory bioanalytical method validation guidelines.[1][2]

Experimental

Materials and Reagents
  • Avobenzone (analytical standard)

  • Avobenzone-¹³C-d₃ (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of avobenzone and Avobenzone-¹³C-d₃ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the avobenzone primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Avobenzone-¹³C-d₃ primary stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

A protein precipitation method is employed for the extraction of avobenzone from plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of the Internal Standard Working Solution (100 ng/mL Avobenzone-¹³C-d₃).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.040
2.095
2.595
2.640
3.540

Mass Spectrometry:

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Avobenzone311.1135.125
Avobenzone-¹³C-d₃315.1139.125

Method Validation Summary

The method was validated according to the principles of the FDA's Bioanalytical Method Validation guidance.[1] The following parameters were assessed:

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 15± 15≤ 15± 15
Low1.5≤ 15± 15≤ 15± 15
Medium75≤ 15± 15≤ 15± 15
High400≤ 15± 15≤ 15± 15
Matrix Effect and Recovery

The matrix effect was found to be minimal and was adequately compensated for by the use of the stable isotope-labeled internal standard. The extraction recovery was consistent and reproducible across the QC levels.

Table 4: Matrix Effect and Recovery Data

QC LevelConcentration (ng/mL)Matrix FactorExtraction Recovery (%)
Low1.50.95 - 1.05> 85
High4000.95 - 1.05> 85

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (10 µL Avobenzone-¹³C-d₃) plasma->is_add ppt Protein Precipitation (200 µL Acetonitrile) is_add->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Avobenzone calibration->quantification

Caption: Experimental workflow for avobenzone analysis in plasma.

Logical Relationship of Method Components

G cluster_0 Analytical Method cluster_1 Outcome LC Liquid Chromatography MS Mass Spectrometry LC->MS IS Internal Standard (Avobenzone-¹³C-d₃) Result Accurate & Precise Quantification MS->Result IS->MS SamplePrep Sample Preparation (Protein Precipitation) SamplePrep->LC Validation Method Validation Validation->Result

Caption: Key components of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of avobenzone in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard, Avobenzone-¹³C-d₃, contribute to the method's robustness, accuracy, and precision. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development for the bioanalysis of avobenzone.

References

Application Note: Quantitative Analysis of Avobenzone in Sunscreen Formulations using Isotopic Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized oil-soluble chemical sunscreen agent that provides broad-spectrum protection against UVA radiation.[1][2] Its photostability can be a concern, making accurate quantification in cosmetic formulations crucial for ensuring product efficacy and safety.[1] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.[3][4] This application note provides a detailed protocol for the sample preparation and analysis of avobenzone in sunscreen cream using a stable isotopically labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotopic Dilution

Isotope Dilution Mass Spectrometry involves the addition of a known amount of a stable isotopically labeled version of the analyte (e.g., Avobenzone-d7) to the sample at the beginning of the sample preparation process. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). Because the internal standard and the analyte behave identically during extraction, cleanup, and ionization, the ratio of their signals in the mass spectrometer is directly proportional to the concentration of the analyte in the original sample. This method effectively compensates for losses during sample processing and fluctuations in instrument performance, leading to highly reliable quantitative results.

Materials and Reagents

  • Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

    • Formic acid (LC-MS grade)

    • Glacial acetic acid (ACS grade)

  • Standards:

    • Avobenzone (certified reference material, >98% purity)

    • Avobenzone-d7 (or other suitable isotopically labeled avobenzone, >98% isotopic purity)

  • Sample Matrix:

    • Sunscreen cream containing avobenzone

  • Supplies:

    • Volumetric flasks (Class A)

    • Pipettes and tips (calibrated)

    • Analytical balance (0.01 mg readability)

    • Centrifuge tubes (e.g., 15 mL or 50 mL, polypropylene)

    • Vortex mixer

    • Ultrasonic bath

    • Syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Autosampler vials (e.g., 2 mL, amber glass)

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Avobenzone Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of avobenzone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

4.1.2. Avobenzone-d7 Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of Avobenzone-d7 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

4.1.3. Avobenzone-d7 Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the Avobenzone-d7 stock solution to 10 mL with methanol in a volumetric flask.

4.1.4. Calibration Curve Standards: Prepare a series of calibration standards by appropriate serial dilutions of the avobenzone stock solution with methanol to cover the expected concentration range of avobenzone in the prepared samples. A typical calibration curve might range from 10 ng/mL to 2000 ng/mL.

Sample Preparation Protocol for Sunscreen Cream
  • Sample Weighing: Accurately weigh approximately 100 mg of the sunscreen cream into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 10 µg/mL Avobenzone-d7 internal standard spiking solution to the centrifuge tube.

  • Extraction:

    • Add 10 mL of extraction solvent (e.g., methanol with 0.1% acetic acid).

    • Vortex vigorously for 2 minutes to disperse the cream.

    • Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the precipitated excipients.

  • Dilution and Filtration:

    • Carefully transfer an aliquot of the supernatant to a clean tube.

    • Perform a serial dilution with methanol to bring the avobenzone concentration within the calibration range.

    • Filter the final diluted extract through a 0.22 µm syringe filter into an autosampler vial.

Instrumental Analysis: LC-MS/MS

4.3.1. Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

4.3.2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Optimize for specific instrument
Avobenzone e.g., m/z 311.2 → 135.1 (Quantifier), 311.2 → 293.2 (Qualifier)
Avobenzone-d7 e.g., m/z 318.2 → 142.1
Dwell Time 100 ms
Collision Energy Optimize for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Presentation and Analysis

Data Analysis

The concentration of avobenzone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of avobenzone in the unknown samples is then calculated from the regression equation of the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of avobenzone.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Avobenzone10 - 2000> 0.995

Data compiled from representative analytical methods.

Table 2: Accuracy and Precision

AnalyteSpiked LevelRecovery (%)RSD (%)
AvobenzoneLow QC98.53.2
Mid QC101.22.5
High QC99.82.8

Data represents typical values for validated methods.

Table 3: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
Avobenzone0.1 - 5 ng/mL0.5 - 10 ng/mL

Values can vary depending on the sample matrix and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh ~100 mg of Sunscreen Cream spike Spike with Avobenzone-d7 IS weigh->spike Add IS extract Add Extraction Solvent (Methanol + 0.1% Acetic Acid) spike->extract vortex Vortex (2 min) extract->vortex sonicate Ultrasonicate (30 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge dilute Dilute Supernatant centrifuge->dilute Collect Supernatant filter Filter (0.22 µm) dilute->filter lcms LC-MS/MS Analysis (C18, ESI+) filter->lcms Inject into LC-MS/MS integrate Peak Integration lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Avobenzone Concentration calibrate->quantify

Caption: Experimental workflow for avobenzone analysis.

logical_relationship cluster_sample In Sample cluster_standard Added Standard cluster_processing Sample Processing cluster_detection Mass Spectrometry Detection cluster_quantification Quantification title Principle of Isotopic Dilution for Avobenzone Quantification avobenzone Avobenzone (Analyte) Unknown Amount extraction Extraction & Cleanup avobenzone->extraction avobenzone_d7 Avobenzone-d7 (IS) Known Amount avobenzone_d7->extraction ms Measure Peak Area Ratio (Avobenzone / Avobenzone-d7) extraction->ms Both affected equally by sample loss concentration Calculate Original Avobenzone Concentration ms->concentration Ratio is constant

References

Application Notes and Protocols for Photostability Studies of Sunscreens Using Avobenzone-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone (Butyl Methoxydibenzoylmethane) is a widely utilized chemical sunscreen agent renowned for its efficacy in absorbing UVA radiation, thus providing critical protection against the harmful effects of sun exposure. However, a significant challenge with avobenzone is its inherent photounstability; upon exposure to UV radiation, it can undergo photodegradation, leading to a reduction in its protective capabilities.[1] This necessitates robust methods for evaluating the photostability of sunscreen formulations containing avobenzone. The use of isotopically labeled Avobenzone-13C-d3 as an internal standard in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly accurate and precise method for quantifying the degradation of avobenzone in these studies. This document provides detailed application notes and protocols for conducting photostability studies of sunscreens using this compound.

Principle and Advantages of Using this compound

Isotope dilution mass spectrometry is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This compound serves as an ideal internal standard because it is chemically identical to avobenzone but has a different mass due to the presence of 13C and deuterium atoms.

The key advantages of this approach include:

  • High Accuracy and Precision: The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis.

  • Correction for Sample Loss: Any loss of avobenzone during the extraction process from the sunscreen matrix will be mirrored by a proportional loss of the internal standard, ensuring the final concentration ratio remains accurate.

  • Improved Method Robustness: The use of an internal standard minimizes the impact of variations in instrument performance and sample matrix, leading to more reliable and reproducible results.

Experimental Protocols

This section details the protocols for conducting photostability studies of sunscreen formulations using this compound as an internal standard.

Materials and Reagents
  • Sunscreen formulation(s) containing avobenzone

  • Avobenzone analytical standard

  • This compound (internal standard)

  • HPLC-grade solvents: Methanol, Acetonitrile, Water

  • Formic acid (for mobile phase modification)

  • Polymethyl methacrylate (PMMA) plates (or other suitable substrate for irradiation)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm or 0.45 µm)

Equipment
  • Solar simulator with a controlled UVA output

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)

  • Analytical balance

  • Vortex mixer

  • Sonication bath

  • Centrifuge

Preparation of Standard Solutions
  • Avobenzone Stock Solution (1000 µg/mL): Accurately weigh 10 mg of avobenzone analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the avobenzone stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 1 µg/mL.

Sample Preparation and Irradiation
  • Sunscreen Application: Accurately weigh an appropriate amount of the sunscreen formulation and apply it uniformly onto the surface of a PMMA plate at a concentration of 2 mg/cm².[2] Prepare multiple plates for each formulation to be tested (for different irradiation time points and a non-irradiated control).

  • Drying: Allow the sunscreen film to dry for at least 15 minutes in the dark at a controlled temperature.[3]

  • Irradiation: Expose the plates to a controlled dose of UVA radiation from a solar simulator. The irradiation dose can be varied to simulate different sun exposure times.[4][5] A non-irradiated plate for each formulation will serve as the control (t=0).

  • Extraction:

    • Place the irradiated and non-irradiated PMMA plates into separate beakers.

    • Add a known volume of methanol to each beaker to fully immerse the plate.

    • Spike each extraction solution with a known amount of the this compound internal standard stock solution.

    • Sonicate the beakers for 15-20 minutes to ensure complete dissolution of the sunscreen film and extraction of avobenzone.

    • Transfer the extract to a volumetric flask and bring it to volume with methanol.

  • Final Sample Preparation:

    • Centrifuge an aliquot of the extract to pellet any insoluble excipients.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating avobenzone.

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is commonly used.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Avobenzone: Monitor the transition of the parent ion to a specific product ion (the exact m/z values should be optimized on the specific instrument).

      • This compound: Monitor the corresponding transition for the isotopically labeled internal standard.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of avobenzone to the peak area of this compound against the concentration of the avobenzone working standard solutions.

  • Quantification: Determine the concentration of avobenzone in the irradiated and non-irradiated samples by calculating the peak area ratio and interpolating from the calibration curve.

  • Photodegradation Calculation: Calculate the percentage of avobenzone remaining after each irradiation time point relative to the non-irradiated control sample.

    % Avobenzone Remaining = (Concentration at time t / Concentration at time 0) * 100

Data Presentation

The quantitative data obtained from the photostability studies should be summarized in a clear and structured table for easy comparison.

Table 1: Photodegradation of Avobenzone in Sunscreen Formulations

FormulationStabilizerIrradiation Time (min)Avobenzone Remaining (%)
ANone0100
ANone3063.45
ANone6059.16
ANone9039.88
ANone12019.46
BSolaStay® S1 (3%)0100
BSolaStay® S1 (3%)3081.11
BSolaStay® S1 (3%)6083.39
BSolaStay® S1 (3%)9077.52
BSolaStay® S1 (3%)12060.60

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the photostability testing protocol.

experimental_workflow cluster_prep Sample Preparation & Irradiation cluster_extraction Extraction cluster_analysis Analysis prep_sunscreen Apply Sunscreen to PMMA Plate dry_sunscreen Dry Sunscreen Film prep_sunscreen->dry_sunscreen irradiate Irradiate with Solar Simulator dry_sunscreen->irradiate control Non-Irradiated Control dry_sunscreen->control extract_irradiated Extract Irradiated Sample irradiate->extract_irradiated extract_control Extract Control Sample control->extract_control add_is_irradiated Add this compound extract_irradiated->add_is_irradiated add_is_control Add this compound extract_control->add_is_control lcms_analysis LC-MS/MS Analysis add_is_irradiated->lcms_analysis add_is_control->lcms_analysis data_quant Quantification using Internal Standard lcms_analysis->data_quant photodegradation_calc Calculate Photodegradation data_quant->photodegradation_calc

Caption: Workflow for photostability testing of sunscreens.

Avobenzone Photodegradation and Stabilization Pathway

The photodegradation of avobenzone primarily proceeds through photo-isomerization from its stable enol form to a less stable keto form, which can then undergo further degradation. Photostabilizers can help to mitigate this process.

photodegradation_pathway cluster_pathway Avobenzone Photodegradation & Stabilization avobenzone_enol Avobenzone (Enol Form) (Stable, UVA Absorbing) excited_state Excited State avobenzone_enol->excited_state UVA Radiation excited_state->avobenzone_enol Quenching avobenzone_keto Avobenzone (Keto Form) (Less Stable) excited_state->avobenzone_keto Photo-isomerization degradation_products Degradation Products avobenzone_keto->degradation_products Further Degradation photostabilizer Photostabilizer (e.g., Octocrylene) photostabilizer->excited_state

Caption: Avobenzone photodegradation and stabilization pathway.

References

Application Note: Validated LC-MS/MS Method for the Quantification of Avobenzone in Cosmetic Formulations Using an Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avobenzone is a widely utilized UVA filter in sunscreen and other cosmetic products to protect the skin from the harmful effects of ultraviolet radiation. Accurate and reliable quantification of avobenzone in final product formulations is crucial for ensuring product quality, efficacy, and safety. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise determination of avobenzone in cosmetic matrices. The use of an isotopically labeled internal standard, Avobenzone-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method adheres to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2]

Principle

The method employs reversed-phase liquid chromatography for the separation of avobenzone and its isotopically labeled internal standard, Avobenzone-d8, from the cosmetic matrix. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard co-elutes with the analyte and is affected similarly by matrix interferences, leading to a more accurate quantification.

Experimental

Materials and Reagents
  • Avobenzone reference standard (≥98% purity)

  • Avobenzone-d8 (isotopic purity ≥99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank cosmetic matrix (placebo formulation without avobenzone)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic and Mass Spectrometric Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient50% B to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAvobenzone: m/z 311.2 → 135.1 (Quantifier), m/z 311.2 → 283.2 (Qualifier)Avobenzone-d8: m/z 319.2 → 143.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Source Temperature500 °C
IonSpray Voltage5500 V

Protocols

Standard and Sample Preparation

2.1.1. Preparation of Stock and Working Solutions

  • Avobenzone Stock Solution (1 mg/mL): Accurately weigh 10 mg of avobenzone reference standard and dissolve in 10 mL of methanol.

  • Avobenzone-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Avobenzone-d8 and dissolve in 10 mL of methanol.

  • Avobenzone Working Solutions: Prepare a series of working solutions by serially diluting the avobenzone stock solution with methanol to create calibration standards.

  • IS Working Solution (10 µg/mL): Dilute the Avobenzone-d8 stock solution with methanol.

2.1.2. Preparation of Calibration Standards

  • To a series of 1.5 mL microcentrifuge tubes, add 50 µL of the blank cosmetic matrix.

  • Spike each tube with 50 µL of the respective avobenzone working solution to achieve final concentrations ranging from 10 to 2000 ng/mL.

  • Add 50 µL of the IS working solution (10 µg/mL) to each tube.

  • Add 850 µL of acetonitrile to each tube to precipitate matrix components.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2.1.3. Preparation of Quality Control (QC) and Test Samples

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL) in the blank cosmetic matrix following the same procedure as the calibration standards.

  • Test Samples: Accurately weigh approximately 100 mg of the cosmetic product into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot of this solution with methanol to fall within the calibration curve range.

  • To 50 µL of the diluted sample, add 50 µL of the IS working solution and 900 µL of acetonitrile.

  • Process the samples as described for the calibration standards.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

  • Specificity: The ability of the method to differentiate and quantify avobenzone in the presence of other components in the cosmetic matrix was assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: Linearity was evaluated by analyzing a series of calibration standards over the range of 10-2000 ng/mL. A calibration curve was constructed by plotting the peak area ratio of avobenzone to Avobenzone-d8 against the concentration.

  • Accuracy: The accuracy was determined by the recovery of known amounts of avobenzone spiked into the blank matrix at three concentration levels (low, medium, and high).

  • Precision: The precision of the method was evaluated by determining the intra-day and inter-day variability. This was assessed by analyzing six replicates of QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatograms, with LOD typically being a ratio of 3:1 and LOQ being 10:1.

Results and Data Presentation

Table 3: Linearity and Range

AnalyteRange (ng/mL)Correlation Coefficient (r²)
Avobenzone10 - 2000> 0.999

Table 4: Accuracy

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)% Recovery
30 (Low QC)29.598.3%
300 (Mid QC)304.2101.4%
1500 (High QC)1488.099.2%

Table 5: Precision

Concentration (ng/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=18)
30 (Low QC)< 2.5%< 3.0%
300 (Mid QC)< 2.0%< 2.5%
1500 (High QC)< 1.5%< 2.0%

Table 6: LOD and LOQ

ParameterConcentration (ng/mL)
LOD3
LOQ10

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock Stock Solutions (Avobenzone & Avobenzone-d8) Working Working Standards Stock->Working Dilution Cal Calibration Standards (Spiked Matrix) Working->Cal Spiking QC QC Samples (Low, Mid, High) Working->QC Spiking LC HPLC Separation (C18 Column) Cal->LC QC->LC Sample Test Sample Preparation (Extraction & Dilution) Sample->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Samples Ratio->Quant Curve->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation

Caption: Experimental workflow for avobenzone quantification.

Validation_Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of avobenzone in cosmetic formulations. The incorporation of a stable isotope-labeled internal standard, Avobenzone-d8, effectively mitigates matrix effects and enhances the reliability of the results. This validated method is suitable for routine quality control testing and can be implemented in drug development and manufacturing environments to ensure product quality and compliance with regulatory standards.

References

Application Note: 1H and 13C NMR Analysis of Avobenzone-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone is a widely used UVA filter in sunscreen products. Its efficacy and stability are of critical importance for skin protection. Avobenzone-13C-d3 is an isotopically labeled analog of Avobenzone, primarily utilized as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS)[1]. However, its distinct NMR spectral properties also make it a valuable tool for researchers studying the metabolism, degradation, and formulation of Avobenzone. This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of both Avobenzone and its isotopically labeled form, this compound. The substitution of the methoxy protons with deuterium and the labeling of the methoxy carbon with 13C result in characteristic changes in the NMR spectra, which can be used for unambiguous identification and quantification.

Structural Information

Avobenzone exists in a keto-enol tautomerism, with the enol form being predominant and stabilized by intramolecular hydrogen bonding[2]. The isotopic labeling in this compound is at the methoxy group.

Avobenzone: 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione This compound: 1-(4-(tert-butyl)phenyl)-3-(4-(methoxy-13C-d3)phenyl)propane-1,3-dione[1]

Data Presentation

The following tables summarize the quantitative 1H and 13C NMR data for Avobenzone and the predicted data for this compound. The predictions for the labeled compound are based on the known spectral data of Avobenzone and the expected effects of isotopic substitution.

Table 1: 1H NMR Data (400 MHz, CDCl3)

AssignmentAvobenzone Chemical Shift (δ ppm)MultiplicityIntegrationPredicted this compound Chemical Shift (δ ppm)Predicted MultiplicityPredicted Integration
t-butyl (-C(CH3)3)1.34s9H1.34s9H
Methoxy (-OCH3)3.88s3H--0H
Methylene (-CH2-)4.59 (keto form, minor)s2H4.59 (keto form, minor)s2H
Methine (=CH-)6.84 (enol form)s1H6.84 (enol form)s1H
Aromatic (methoxyphenyl)6.98d, J=8.6 Hz2H6.98d, J=8.6 Hz2H
Aromatic (t-butylphenyl)7.45d, J=8.3 Hz2H7.45d, J=8.3 Hz2H
Aromatic (t-butylphenyl)7.90d, J=8.4 Hz2H7.90d, J=8.4 Hz2H
Aromatic (methoxyphenyl)7.98d, J=8.4 Hz2H7.98d, J=8.4 Hz2H
Enol (-OH)~16.8br s1H~16.8br s1H

Note: The absence of the methoxy proton signal is the key diagnostic feature in the 1H NMR spectrum of this compound.

Table 2: 13C NMR Data (101 MHz, CDCl3)

AssignmentAvobenzone Chemical Shift (δ ppm)Predicted this compound Chemical Shift (δ ppm)Predicted Multiplicity (Proton Decoupled)
t-butyl (-C(CH3)3)31.931.9s
t-butyl quaternary C35.035.0s
Methoxy (-OCH3)55.555.5s (due to 13C enrichment)
Methine (=CH-)92.392.3s
Aromatic CH (methoxyphenyl)114.4114.4s
Aromatic C (ipso, t-butylphenyl)126.0126.0s
Aromatic CH (t-butylphenyl)128.4128.4s
Aromatic C (ipso, methoxyphenyl)129.0129.0s
Aromatic CH (methoxyphenyl)129.4129.4s
Aromatic C (ipso, t-butylphenyl)132.5132.5s
Aromatic C (ipso, methoxyphenyl)157.0157.0s
Aromatic C (para to t-butyl)162.7162.7s
Carbonyl (C=O)182.9182.9s
Carbonyl (C=O)186.2186.2s

Note: In the 13C NMR spectrum of this compound, the signal for the methoxy carbon will be significantly enhanced due to 13C enrichment. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with deuterium.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte (Avobenzone or this compound) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument: Bruker Avance III HD spectrometer (or equivalent) operating at a 1H frequency of 400 MHz.

  • Probe: 5 mm broadband probe.

  • Temperature: 298 K.

For 1H NMR:

  • Pulse Program: zg30 (or a standard 30-degree pulse sequence).

  • Number of Scans (NS): 16-64 (depending on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): ~4 seconds.

  • Spectral Width (SW): 20 ppm.

For 13C NMR:

  • Pulse Program: zgpg30 (or a standard power-gated proton decoupling sequence).

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of 13C).

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Spectral Width (SW): 240 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration (for 1H NMR): Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate structure Structural Elucidation integrate->structure quant Quantification integrate->quant Avobenzone_Structure_and_Labeling cluster_avobenzone Avobenzone cluster_labeled This compound cluster_key_diff Key Spectral Differences A 1-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)propane-1,3-dione B 1-(4-(tert-butyl)phenyl)-3-(4-(methoxy-13C-d3)phenyl)propane-1,3-dione A->B Isotopic Labeling H1_diff 1H NMR: Absence of -OCH3 signal B->H1_diff C13_diff 13C NMR: Enhanced signal for -O-13C-D3 B->C13_diff

References

Application of Avobenzone-¹³C-d₃ in Environmental Sample Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of avobenzone in environmental samples using Avobenzone-¹³C-d₃ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it accurately corrects for matrix effects and variations in sample preparation and instrument response.[1][2]

Overview of Avobenzone and the Principle of Isotope Dilution

Avobenzone is a widely used UVA filter in sunscreen and other personal care products to protect against the harmful effects of sun exposure.[3][4] Its widespread use leads to its continuous release into the environment through wastewater and recreational activities, making it an emerging contaminant of concern.[5] Accurate monitoring of its concentration in various environmental compartments is crucial for assessing its environmental fate and potential ecological impact.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Avobenzone-¹³C-d₃) to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved, irrespective of sample matrix complexity or variations in recovery. Avobenzone-¹³C-d₃ is an ideal internal standard for this purpose.

Below is a diagram illustrating the principle of isotope dilution analysis.

G cluster_0 Sample Preparation cluster_1 Analysis and Quantification A Environmental Sample (contains native Avobenzone) B Spike with known amount of Avobenzone-¹³C-d₃ A->B C Homogenized Sample (mixture of native and labeled Avobenzone) B->C D Extraction and Cleanup (e.g., SPE or QuEChERS) C->D E Final Extract D->E F LC-MS/MS Analysis E->F G Measure Peak Area Ratio (Avobenzone / Avobenzone-¹³C-d₃) F->G H Calculate Concentration of native Avobenzone G->H

Figure 1: Principle of Isotope Dilution Analysis.

Experimental Protocols

Herein are detailed protocols for the analysis of avobenzone in water and soil/sediment samples using Avobenzone-¹³C-d₃ as an internal standard.

Analysis of Water Samples (Wastewater, Surface Water)

This protocol is adapted from established methods for the analysis of UV filters in aqueous matrices.

2.1.1. Materials and Reagents

  • Avobenzone (analytical standard)

  • Avobenzone-¹³C-d₃ (internal standard)

  • Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Oasis HLB Solid Phase Extraction (SPE) cartridges

  • Glass fiber filters (1 µm)

  • Standard laboratory glassware and equipment

2.1.2. Protocol

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation of avobenzone. Store samples at 4°C and analyze as soon as possible.

  • Sample Preparation:

    • Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.

    • To a 100 mL aliquot of the filtered sample, add a known amount of Avobenzone-¹³C-d₃ solution (e.g., 100 ng).

    • Adjust the pH of the sample to 3 with formic acid.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water (pH 3).

    • Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the analytes with 2 x 4 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Analyze the sample according to the parameters in Table 2.

Analysis of Soil and Sediment Samples

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting a wide range of compounds from complex solid matrices.

2.2.1. Materials and Reagents

  • Avobenzone (analytical standard)

  • Avobenzone-¹³C-d₃ (internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salts and d-SPE tubes

  • Standard laboratory glassware and equipment

2.2.2. Protocol

  • Sample Preparation:

    • Homogenize the soil/sediment sample after air-drying and sieving.

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of Avobenzone-¹³C-d₃ solution (e.g., 100 ng) and let it equilibrate.

    • Add 10 mL of ultrapure water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Take the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze by LC-MS/MS (see Table 2 for parameters).

The following diagram illustrates the experimental workflow for soil/sediment analysis.

G cluster_0 Sample Preparation cluster_1 QuEChERS Extraction cluster_2 d-SPE Cleanup cluster_3 Analysis A 5g Homogenized Soil/Sediment B Spike with Avobenzone-¹³C-d₃ A->B C Add 10mL Water & 10mL Acetonitrile B->C D Add QuEChERS Salts (MgSO₄, NaCl) C->D E Shake & Centrifuge D->E F Collect Supernatant E->F G Transfer 1mL Supernatant to d-SPE Tube (MgSO₄, PSA, C18) F->G H Vortex & Centrifuge G->H I Collect Cleaned Extract H->I J Evaporate & Reconstitute I->J K Filter & Inject J->K L LC-MS/MS Analysis K->L

Figure 2: Workflow for Soil/Sediment Analysis.

Instrumental Analysis: LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Gradient Optimized for separation from matrix interferences (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters (MRM Mode)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
Avobenzone311.2135.1254.2ESI+
Avobenzone-¹³C-d₃ 315.2 139.1 258.2 ESI+

Note: The precursor and product ions for Avobenzone-¹³C-d₃ are predicted based on the structure and fragmentation of the unlabeled compound. These should be confirmed by direct infusion of the standard.

Data Presentation and Expected Performance

The following table provides expected performance characteristics for a validated method using this approach. Actual values for Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery should be determined experimentally in the specific matrix of interest.

Table 3: Expected Method Performance

ParameterWater MatrixSoil/Sediment Matrix
LOD (ng/L or µg/kg) 1 - 10 ng/L0.1 - 1 µg/kg
LOQ (ng/L or µg/kg) 5 - 25 ng/L0.5 - 5 µg/kg
Recovery (%) 80 - 110%70 - 120%
Precision (%RSD) < 15%< 20%

Conclusion

The use of Avobenzone-¹³C-d₃ as an internal standard provides a robust and accurate method for the quantification of avobenzone in complex environmental matrices. The detailed protocols for water and soil/sediment samples, along with the provided LC-MS/MS parameters, offer a solid foundation for researchers to implement this methodology. Proper method validation in the laboratory's specific matrices is essential to ensure high-quality and reliable data for environmental monitoring and risk assessment.

References

Troubleshooting & Optimization

Technical Support Center: Avobenzone-13C-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of Avobenzone-13C-d3.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving low signal intensity issues during the analysis of this compound.

Initial Assessment: Standard Infusion Analysis

Before troubleshooting your LC-MS system, it's crucial to confirm that the instrument is performing as expected and that your this compound standard is viable.

Q1: My this compound signal is weak or absent. Where do I start?

A1: Begin by performing a direct infusion of your this compound standard solution into the mass spectrometer, bypassing the LC system.[1] This will help you determine if the issue lies with the mass spectrometer or the liquid chromatography setup.

  • Strong and Stable Signal: If you observe a strong and stable signal during infusion, the problem is likely related to your LC system (e.g., column, mobile phase, connections).

  • Weak or No Signal: If the signal remains poor, the issue is likely with the mass spectrometer settings, the ion source, or the standard solution itself.[1]

Experimental Protocol: Direct Infusion of this compound Standard

  • Prepare the Standard Solution: Prepare a fresh solution of this compound in a solvent compatible with your mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid). A typical starting concentration is 100 ng/mL.

  • Set up the Syringe Pump: Load a clean syringe with the standard solution and place it in a syringe pump.

  • Connect to the Ion Source: Connect the syringe pump to the mass spectrometer's ion source inlet using appropriate PEEK tubing.

  • Configure Infusion Parameters: Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).[1]

  • Optimize Mass Spectrometer Settings:

    • Set the mass spectrometer to acquire data in full scan mode to observe the parent ion of this compound (expected m/z ~314.18, considering the 13C and D isotopes).

    • Alternatively, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if you know the expected precursor and product ions.

    • Optimize key ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[2][3]

  • Acquire Data: Start the infusion and begin data acquisition. Monitor the signal intensity and stability.

Logical Workflow for Initial Troubleshooting

start Start: Low this compound Signal infusion Perform Direct Infusion of Standard start->infusion check_signal Signal Strong & Stable? infusion->check_signal lc_issue Problem Likely in LC System check_signal->lc_issue Yes ms_issue Problem Likely in MS or Standard check_signal->ms_issue No

Initial troubleshooting workflow for low signal.
LC-MS System Troubleshooting

If the direct infusion experiment points to an issue with the LC-MS system, follow these steps to identify and resolve the problem.

Q2: My standard infuses well, but the signal is low when running my LC-MS method. What should I check?

A2: A good infusion signal but poor LC-MS signal strongly suggests issues with either the chromatography or ion suppression from the mobile phase or sample matrix.

  • Chromatography Issues: Poor peak shape (e.g., broad or tailing peaks) can decrease the signal-to-noise ratio. This can be caused by a degraded column, improper mobile phase, or leaks in the LC system.

  • Ion Suppression: Co-eluting compounds from your sample matrix or impurities in your mobile phase can compete with this compound for ionization in the source, reducing its signal intensity.

Troubleshooting Steps for LC-MS System:

  • Inspect the LC System for Leaks: Visually inspect all fittings and connections for any signs of leakage. Leaks can cause pressure drops and inconsistent flow rates, leading to poor signal.

  • Evaluate Chromatography:

    • Peak Shape: Assess the peak shape of your this compound. If it is broad or tailing, consider replacing the analytical column or optimizing the mobile phase composition and gradient.

    • Retention Time: Unstable retention times can indicate problems with the pump or column equilibration.

  • Investigate Ion Suppression:

    • Post-Column Infusion Experiment: This technique can help identify regions in your chromatogram where ion suppression is occurring.

    • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.

    • Improve Sample Preparation: Implement more rigorous sample cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.

Experimental Protocol: Post-Column Infusion for Ion Suppression

  • Setup: Use a "T" connector to combine the flow from your LC column with a continuous infusion of your this compound standard solution (at a low flow rate, e.g., 10 µL/min) before the mixture enters the mass spectrometer's ion source.

  • Data Acquisition: Begin the infusion and acquire data in MRM or SIM mode for your analyte. You should observe a stable baseline signal.

  • Inject Blank Matrix: Inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte) onto the LC system and start your chromatographic gradient.

  • Analyze the Data: Monitor the stable baseline signal of your infused standard. Any significant drop in signal intensity indicates ion suppression at that specific retention time. This allows you to see if matrix components are co-eluting with your analyte of interest.

Workflow for Diagnosing LC-MS Issues

start Good Infusion Signal, Poor LC-MS Signal check_leaks Inspect LC System for Leaks start->check_leaks check_chroma Evaluate Peak Shape check_leaks->check_chroma peak_ok Peak Shape Good? check_chroma->peak_ok ion_suppression Investigate Ion Suppression peak_ok->ion_suppression Yes optimize_lc Optimize Chromatography (Column, Mobile Phase) peak_ok->optimize_lc No optimize_sample_prep Improve Sample Preparation / Dilute Sample ion_suppression->optimize_sample_prep fix_leaks Fix Leaks

Workflow for diagnosing LC-MS system issues.

Frequently Asked Questions (FAQs)

Q3: What are the most common causes of low signal intensity for this compound?

A3: The most common causes can be categorized as follows:

  • Sample-Related Issues:

    • Low Concentration: The analyte concentration may be below the instrument's limit of detection.

    • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.

    • Improper Sample Preparation: Inefficient extraction, sample degradation, or the presence of contaminants can negatively impact the signal.

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks lead to a lower signal-to-noise ratio.

    • System Leaks: Leaks can cause inconsistent flow rates and low signal.

  • Ion Source and Mass Spectrometer Issues:

    • Contaminated Ion Source: The accumulation of non-volatile salts and other residues can significantly decrease signal intensity. Regular cleaning is essential.

    • Suboptimal Ionization Parameters: The choice of ionization technique (e.g., ESI, APCI) and its settings (voltages, gas flows, temperatures) are critical for efficient ionization.

    • Incorrect Mass Spectrometer Settings: Ensure the instrument is calibrated and tuned correctly for the mass range of interest.

Q4: Which ionization technique is best for this compound, and what are typical starting parameters?

A4: Electrospray Ionization (ESI) is commonly used for the analysis of Avobenzone. It is often run in positive ion mode, where Avobenzone can be detected as the protonated molecule [M+H]+. Atmospheric Pressure Chemical Ionization (APCI) can be a complementary technique, especially for less polar compounds.

ParameterESI Typical ValueAPCI Typical Value
Polarity PositivePositive
Capillary Voltage 3.5 - 4.5 kV3 - 5 kV (Corona Current)
Nebulizer Gas 30 - 50 psi40 - 60 psi
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Drying Gas Temp. 300 - 350 °C350 - 450 °C
Fragmentor Voltage 100 - 150 V80 - 120 V

Note: These are general starting points. Optimal values are instrument-dependent and should be determined empirically.

Q5: What are the expected ions and adducts for this compound?

A5: For this compound (assuming six 13C atoms and three deuterium atoms for this example, the exact number of labels should be confirmed from your standard's certificate of analysis), the expected mass will be higher than the unlabeled compound (MW ~310.16 g/mol ). The primary ion in positive mode ESI is typically the protonated molecule, [M+H]+. Common adducts that may be observed include sodium [M+Na]+ and potassium [M+K]+ adducts, especially if there are sources of these salts in the mobile phase or sample.

Ion TypeUnlabeled Avobenzone (m/z)Avobenzone-13C6-d3 (m/z) (Example)
[M+H]+~311.16~320.19
[M+Na]+~333.14~342.17
[M+K]+~349.12~358.15

Note: The exact m/z will depend on the precise number of 13C and D labels.

Q6: Could the isotopic labels on this compound be causing the low signal?

A6: While stable isotope labeling is designed to have minimal impact on the chemical properties of a molecule, there are a few considerations:

  • Chromatographic Shift: Deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analog. Ensure your acquisition window is wide enough to capture the peak.

  • Label Stability: While generally stable, in some extreme pH or source conditions, back-exchange of deuterium atoms could theoretically occur, though it is unlikely under typical reversed-phase LC-MS conditions.

  • Instrument Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish the isotopologues of your labeled compound from any potential background interferences.

Q7: How often should I clean the ion source?

A7: The frequency of ion source cleaning depends on the cleanliness of your samples and the number of analyses performed. A noticeable, gradual decrease in signal intensity over time is a strong indicator that the ion source needs cleaning. For routine analysis of complex samples, monthly or even weekly cleaning may be necessary to maintain optimal performance. Always follow the manufacturer's instructions for cleaning procedures.

References

Technical Support Center: Avobenzone-¹³C-d₃ Stability in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Avobenzone-¹³C-d₃ in stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Avobenzone-¹³C-d₃ and why is its stability important?

Avobenzone-¹³C-d₃ is a stable isotope-labeled version of Avobenzone, a common UVA filter found in sunscreen products. It is primarily used as an internal standard for the quantification of Avobenzone in various samples using mass spectrometry-based methods like GC-MS or LC-MS.[1] The accuracy of quantification relies on the stability of the internal standard in the stock solution. Degradation of Avobenzone-¹³C-d₃ can lead to inaccurate experimental results.

Q2: What are the main factors affecting the stability of Avobenzone-¹³C-d₃ in stock solutions?

The stability of Avobenzone-¹³C-d₃, similar to its unlabeled counterpart, is primarily affected by:

  • Light Exposure: Avobenzone is highly susceptible to photodegradation when exposed to UV radiation.[2][3][4] This is the most significant factor affecting its stability.

  • Solvent Choice: The polarity and proticity of the solvent play a crucial role. Avobenzone is relatively stable in polar protic solvents but unstable in nonpolar and polar aprotic environments.[3]

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store stock solutions at controlled room temperature or below.

  • pH: While less documented for stock solutions, extreme pH values could potentially affect stability.

  • Presence of Oxygen: The presence of oxygen can contribute to photodegradation pathways.

Q3: Which solvents are recommended for preparing stable stock solutions of Avobenzone-¹³C-d₃?

Based on studies of Avobenzone, the following solvents are recommended for enhanced stability:

  • Polar Protic Solvents: Methanol is a good choice as Avobenzone has been shown to be essentially photostable in it.

  • Cosmetic Solvents: Mineral oil and isopropyl myristate have been found to provide a high level of photostability for Avobenzone.

Solvents to be cautious with or avoid for long-term storage include:

  • Nonpolar Solvents: In cyclohexane, Avobenzone undergoes appreciable photodegradation.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and ethyl acetate can lead to photoisomerization and photodegradation.

Q4: How should I store my Avobenzone-¹³C-d₃ stock solutions?

To ensure the stability of your stock solutions, adhere to the following storage guidelines:

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent exposure to light.

  • Tightly Sealed Containers: Keep containers tightly closed to prevent solvent evaporation and exposure to air.

  • Controlled Temperature: Store at a controlled room temperature, or as recommended by the supplier, generally below 40°C. For long-term storage, refrigeration (2-8°C) may be considered, but ensure the compound remains in solution at this temperature.

  • Dry Environment: Store in a dry and well-ventilated area.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of my Avobenzone-¹³C-d₃ stock solution over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Photodegradation 1. Verify light protection: Ensure your stock solution is stored in an amber vial or has been protected from light. 2. Minimize exposure during use: When working with the solution, minimize its exposure to ambient and direct light.
Solvent-Induced Instability 1. Check your solvent: If you are using a nonpolar or polar aprotic solvent, consider switching to a polar protic solvent like methanol for better stability. 2. Prepare fresh solutions: For less stable solvents, prepare fresh stock solutions more frequently.
Improper Storage Temperature 1. Confirm storage conditions: Ensure the storage temperature is within the recommended range (below 40°C). 2. Avoid temperature fluctuations: Do not store solutions in areas with significant temperature swings.
Chemical Incompatibility 1. Review your solution components: Ensure no incompatible materials, such as strong oxidizing agents or strong acids/alkalis, are present in your stock solution.

Quantitative Data Summary

The stability of Avobenzone is highly dependent on the solvent used. The following table summarizes the observed stability in different solvent types. Note that the stability of Avobenzone-¹³C-d₃ is expected to be comparable.

Solvent Type Example Solvents Observed Stability of Avobenzone Primary Degradation Pathway
Polar Protic MethanolRelatively PhotostableMinimal degradation
Polar Aprotic Dimethyl sulfoxide (DMSO), Ethyl AcetateUnstablePhotoisomerization
Nonpolar CyclohexaneUnstablePhotodegradation
Cosmetic Oils Mineral Oil, Isopropyl MyristateHigh PhotostabilityMinimal degradation

Experimental Protocols

Protocol for Assessing the Stability of Avobenzone-¹³C-d₃ Stock Solutions via HPLC-UV

This protocol outlines a method to determine the stability of Avobenzone-¹³C-d₃ in a stock solution over time.

1. Materials:

  • Avobenzone-¹³C-d₃

  • High-purity solvent (e.g., methanol)

  • HPLC-grade mobile phase solvents (e.g., methanol and water with phosphoric acid)

  • Amber HPLC vials

  • Volumetric flasks

  • Pipettes

2. Stock Solution Preparation:

  • Accurately weigh a known amount of Avobenzone-¹³C-d₃ and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration.

  • Protect the solution from light immediately after preparation.

3. Stability Study Design:

  • Divide the stock solution into several aliquots in amber HPLC vials.

  • Store the vials under the desired conditions (e.g., room temperature, protected from light).

  • Designate time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 95:5 v/v) with a small amount of phosphoric acid to adjust the pH to around 3.2.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Set the UV detector to the maximum absorbance wavelength of Avobenzone, which is around 357-359 nm.

  • Injection Volume: Inject a consistent volume (e.g., 10 µL) of the stock solution at each time point.

5. Data Analysis:

  • At each time point, analyze the corresponding aliquot by HPLC.

  • Record the peak area of the Avobenzone-¹³C-d₃ peak.

  • Compare the peak area at each time point to the initial peak area (time 0) to determine the percentage of degradation.

  • A significant decrease in the peak area over time indicates instability.

Visualizations

cluster_degradation Degradation Pathway of Avobenzone Avobenzone_Enol Avobenzone (Enol Form) Absorbs UVA Excited_State Excited State Avobenzone_Enol->Excited_State UVA Exposure Avobenzone_Keto Avobenzone (Keto Form) Less UVA Absorbent Excited_State->Avobenzone_Keto Photo-isomerization Degradation_Products Irreversible Cleavage & Degradation Products Excited_State->Degradation_Products Free Radical Formation

Caption: Potential photodegradation pathway of Avobenzone.

cluster_troubleshooting Troubleshooting Workflow for Stock Solution Instability Start Instability Observed (e.g., concentration decrease) Check_Light Is the solution protected from light? Start->Check_Light Protect_Light Store in amber vials or wrap in foil. Check_Light->Protect_Light No Check_Solvent What is the solvent? Check_Light->Check_Solvent Yes Protect_Light->Check_Solvent Polar_Protic Polar Protic (e.g., Methanol) Likely Stable Check_Solvent->Polar_Protic Polar Protic Other_Solvent Nonpolar or Polar Aprotic (e.g., Cyclohexane, DMSO) Check_Solvent->Other_Solvent Other Check_Temp Is storage temperature appropriate (<40°C)? Polar_Protic->Check_Temp Change_Solvent Consider switching to a more stable solvent. Other_Solvent->Change_Solvent Change_Solvent->Check_Temp Adjust_Temp Store at a controlled, cool temperature. Check_Temp->Adjust_Temp No Further_Investigate Further Investigation Needed (e.g., chemical contamination) Check_Temp->Further_Investigate Yes Adjust_Temp->Further_Investigate

Caption: Troubleshooting workflow for Avobenzone-¹³C-d₃ instability.

References

resolving co-eluting peaks in avobenzone HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for resolving common issues in the HPLC analysis of avobenzone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges encountered during their experiments, with a focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-eluting peaks in avobenzone HPLC analysis?

A1: Co-elution in avobenzone HPLC analysis can stem from several factors:

  • Inadequate Mobile Phase Composition: The mobile phase may not have the optimal polarity to effectively separate avobenzone from other components in the sample matrix, such as other UV filters (e.g., oxybenzone, octinoxate) or formulation excipients.[1][2][3][4]

  • Improper Column Selection: The chosen stationary phase (e.g., C18, Phenyl) may not provide sufficient selectivity for the analytes of interest.[5]

  • Suboptimal pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of avobenzone and interfering compounds, thereby altering their retention times and potentially causing co-elution.

  • Inappropriate Flow Rate or Temperature: These parameters can influence the efficiency and selectivity of the separation. A non-optimal flow rate or temperature can lead to peak broadening and merging.

  • Column Overloading: Injecting a sample with a concentration that is too high can lead to broadened, asymmetric peaks that may overlap.

Q2: How can I confirm if I have co-eluting peaks?

A2: Several methods can be used to confirm co-elution:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire the UV-Vis spectrum across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Detector: An MS detector provides mass-to-charge ratio (m/z) information. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, each corresponding to a different compound.

  • Varying Detection Wavelengths: If you have a UV detector, changing the detection wavelength can sometimes help. If the peak shape or area ratio relative to other peaks changes significantly at different wavelengths, it suggests the presence of multiple components with different UV maxima. Avobenzone has a maximum absorption wavelength of around 357-360 nm.

  • Forced Degradation Studies: Performing forced degradation studies (e.g., acid, base, peroxide, heat, light) can help to resolve and identify potential co-eluting degradation products.

Q3: Is gradient or isocratic elution better for resolving avobenzone from other sunscreen agents?

A3: The choice between gradient and isocratic elution depends on the complexity of the sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for separating avobenzone from a few other components with different polarities.

  • Gradient elution , where the mobile phase composition is changed during the run, is generally more effective for complex mixtures containing multiple sunscreen agents with a wide range of polarities. It can improve peak resolution and reduce analysis time for complex samples.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks in your avobenzone HPLC analysis.

Initial Assessment: Identifying the Problem

If you suspect co-elution, follow this initial workflow:

start Suspected Co-elution confirm Confirm Co-elution (Peak Purity, MS, etc.) start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution no_coelution Address other issues (Peak Broadening, Tailing) is_coelution->no_coelution No troubleshoot Proceed to Troubleshooting Steps is_coelution->troubleshoot Yes

Caption: Initial workflow for identifying co-elution.

Step-by-Step Troubleshooting Strategies

If co-elution is confirmed, follow these steps sequentially.

Step 1: Optimize the Mobile Phase

This is often the most effective and least disruptive approach.

  • Strategy 1.1: Adjust the Organic Modifier Ratio (Isocratic Elution)

    • Problem: Avobenzone peak is not well-resolved from a closely eluting impurity.

    • Solution: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve resolution.

    • Example Protocol:

      • Prepare a series of mobile phases with varying methanol:water ratios (e.g., 95:5, 93:7, 90:10 v/v).

      • Equilibrate the C18 column with each mobile phase for at least 15 minutes.

      • Inject the sample and analyze the chromatogram for improved resolution.

Mobile Phase (Methanol:Water, v/v)Avobenzone Retention Time (min)Resolution (Rs) with Oxybenzone
95:52.71.8
93:73.12.1
90:103.52.5
  • Strategy 1.2: Change the Organic Modifier

    • Problem: Co-elution persists despite adjusting the solvent ratio.

    • Solution: Switch from one organic solvent to another (e.g., from methanol to acetonitrile or vice versa). Different solvents can alter selectivity due to different interactions with the stationary phase.

  • Strategy 1.3: Adjust the Mobile Phase pH

    • Problem: Co-elution with an acidic or basic compound.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. Avobenzone is more stable at a pH below 8.0. A change in pH can alter the ionization and retention of interfering compounds.

    • Example Protocol:

      • Prepare the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer).

      • Adjust the pH to different values (e.g., 3.0, 4.5, 6.0) using phosphoric acid or a suitable base.

      • Mix with the organic modifier and analyze the sample.

Step 2: Modify Column Parameters

If mobile phase optimization is insufficient, consider changes to the stationary phase and other column parameters.

  • Strategy 2.1: Change the Stationary Phase

    • Problem: Poor resolution on a standard C18 column.

    • Solution: Switch to a column with a different stationary phase chemistry. For aromatic compounds like avobenzone, a Phenyl-Hexyl or a Cyano (CN) column can offer different selectivity due to π-π interactions.

  • Strategy 2.2: Decrease the Particle Size or Increase Column Length

    • Problem: Peaks are broad and not baseline-resolved.

    • Solution: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase column efficiency (N), leading to sharper peaks and better resolution.

Step 3: Adjust Instrumental Parameters

Fine-tuning the instrumental settings can provide the final improvements in resolution.

  • Strategy 3.1: Lower the Flow Rate

    • Problem: Marginal separation between peaks.

    • Solution: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

  • Strategy 3.2: Optimize the Column Temperature

    • Problem: Inconsistent retention times and poor peak shape.

    • Solution: Controlling the column temperature can improve reproducibility. Increasing the temperature generally decreases viscosity and can lead to sharper peaks, while decreasing the temperature can increase retention and sometimes improve selectivity.

Troubleshooting Logic Diagram

start Co-elution Confirmed step1 Step 1: Optimize Mobile Phase start->step1 step1_1 Adjust Organic Ratio step1->step1_1 step1_2 Change Organic Solvent step1_1->step1_2 step1_3 Adjust pH step1_2->step1_3 check1 Resolution Achieved? step1_3->check1 step2 Step 2: Modify Column check1->step2 No success Successful Separation check1->success Yes step2_1 Change Stationary Phase step2->step2_1 step2_2 Decrease Particle Size step2_1->step2_2 check2 Resolution Achieved? step2_2->check2 step3 Step 3: Adjust Instrument check2->step3 No check2->success Yes step3_1 Lower Flow Rate step3->step3_1 step3_2 Optimize Temperature step3_1->step3_2 check3 Resolution Achieved? step3_2->check3 check3->success Yes fail Further Method Development Required check3->fail No

Caption: Systematic troubleshooting workflow for co-elution.

Key Experimental Protocols

Protocol 1: HPLC Method for Simultaneous Determination of Avobenzone and Oxybenzone

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (93:7, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Protocol 2: HPLC Method for Simultaneous Determination of Avobenzone, 4-Methylbenzylidene Camphor (4-MBC), and Octyl Methoxycinnamate (OMC)

  • Instrumentation: HPLC system with a Photodiode-Array (PDA) detector and a Phenyl column (e.g., 150.0 × 2.1 mm, 5 µm).

  • Mobile Phase: Acetonitrile:45 mM Ammonium Formate aqueous solution (57:43, v/v).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 359 nm for Avobenzone, 300 nm for 4-MBC and OMC.

  • Injection Volume: 10 µL.

  • Column Temperature: Room temperature (25 °C).

Disclaimer: These protocols are examples and may require optimization for your specific application and sample matrix. Always validate your HPLC method according to the relevant guidelines (e.g., ICH Q2(R1)).

References

Technical Support Center: Avobenzone-13C-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing and troubleshooting the LC-MS/MS analysis of Avobenzone-13C-d3.

Troubleshooting Guides

Unexpected results are a common challenge in LC-MS/MS analysis. This section provides a structured guide to identifying and resolving frequent issues encountered during the analysis of Avobenzone and its isotopic internal standard, this compound.

Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Inappropriate Mobile Phase pH: Avobenzone's acidic nature can lead to peak tailing if the mobile phase pH is not optimal.2. Column Overload: Injecting too high a concentration of the analyte.3. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.4. Secondary Interactions: Analyte interaction with active sites on the column.1. Adjust Mobile Phase: Add a small amount of a modifier like formic acid (0.1%) to the mobile phase to ensure a consistent, low pH.2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.3. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.4. Use a Different Column: Consider a column with a different stationary phase or end-capping.
Low or No Signal for this compound 1. Incorrect MRM Transitions: The selected precursor or product ions are not optimal.2. Suboptimal Ionization: Inefficient ionization in the MS source.3. Analyte Degradation: Avobenzone is known to be unstable under certain conditions, particularly exposure to light.[1]1. Optimize MRM Transitions: Infuse a standard solution of this compound and perform a product ion scan to identify the most intense and stable fragments. (See detailed protocol below).2. Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature.3. Protect from Light: Prepare standards and samples in amber vials and minimize exposure to light.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent.2. Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the signal.[2][3]3. System Contamination: Buildup of contaminants in the LC or MS system.1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.2. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.3. System Cleaning: Flush the LC system and clean the MS source.
Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction or dilution steps.2. Unstable LC System: Fluctuations in pump pressure or column temperature.3. Instability of Avobenzone: Degradation of the analyte in prepared samples over time.1. Standardize Sample Preparation: Use calibrated pipettes and consistent procedures.2. System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run.3. Analyze Samples Promptly: Analyze prepared samples as soon as possible or store them under appropriate conditions (e.g., refrigerated and protected from light).

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the LC-MS/MS analysis of this compound.

Q1: What are the expected precursor and product ions for this compound?

A1: The molecular formula for this compound is C₁₉[¹³C]H₁₉D₃O₃, with a molecular weight of approximately 314.4 g/mol .[4] In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]⁺. Based on the fragmentation of unlabeled Avobenzone, the predicted Multiple Reaction Monitoring (MRM) transitions for this compound are as follows. These should be empirically optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Avobenzone311.1135.1293.1
This compound (Predicted) 315.2 135.1 296.2

Note: The quantifier ion for the labeled standard is predicted to be the same as the unlabeled compound as the fragmentation is unlikely to involve the labeled methoxy group. The qualifier ion reflects the loss of water from the protonated molecule.

Q2: What type of LC column is recommended for Avobenzone analysis?

A2: A C18 reversed-phase column is commonly used for the analysis of Avobenzone and other UV filters.[5] A column with dimensions such as 2.1 mm x 50 mm and a particle size of 1.9 µm can provide good separation and peak shape.

Q3: How can I minimize the photodegradation of Avobenzone during sample preparation and analysis?

A3: Avobenzone is susceptible to degradation upon exposure to UV light. To ensure the stability of your standards and samples, it is crucial to:

  • Use amber glass vials or light-blocking centrifuge tubes for all solutions.

  • Prepare samples in a dimly lit environment.

  • Store stock solutions and prepared samples in the dark, and if necessary, at reduced temperatures (e.g., 4°C).

Q4: What are the key considerations for sample preparation when analyzing Avobenzone in complex matrices like cosmetic formulations?

A4: Cosmetic matrices can be complex and may introduce significant matrix effects. A robust sample preparation method is essential for accurate quantification. Key steps include:

  • Extraction: Use a suitable organic solvent like methanol or acetonitrile to extract Avobenzone from the sample matrix.

  • Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances.

  • Dilution: A "dilute and shoot" approach may be sufficient for less complex matrices, but it is important to validate this for your specific application to assess matrix effects.

Q5: What is the purpose of using an isotopically labeled internal standard like this compound?

A5: An isotopically labeled internal standard is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically identical to Avobenzone and will therefore have the same chromatographic retention time and ionization efficiency. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Experimental Protocols

This section provides a detailed methodology for the optimization of LC-MS/MS parameters for this compound.

Protocol: Optimization of MS/MS Parameters for this compound

Objective: To determine the optimal precursor and product ions, and collision energy for the detection of this compound.

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Syringe pump

  • Triple quadrupole mass spectrometer

Procedure:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Tune in Q1: In positive ion mode, perform a full scan in the first quadrupole (Q1) to identify the protonated molecular ion, [M+H]⁺, which is expected at approximately m/z 315.2.

  • Product Ion Scan: Set Q1 to isolate the precursor ion (m/z 315.2) and scan the third quadrupole (Q3) to identify the major product ions.

  • Select Quantifier and Qualifier Ions: Choose the most intense and stable product ion as the quantifier and the second most intense as the qualifier.

  • Optimize Collision Energy (CE): For each selected MRM transition, perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion to find the value that yields the maximum signal.

  • Optimize Source Parameters: While infusing the standard, adjust source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal intensity of the quantifier MRM transition.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization and troubleshooting of this compound analysis.

Experimental Workflow for LC-MS/MS Parameter Optimization cluster_prep Standard Preparation cluster_infusion Direct Infusion & MS Tuning cluster_optimization Parameter Optimization cluster_final Final Method prep Prepare 1 µg/mL this compound in 50:50 MeOH:H2O + 0.1% Formic Acid infuse Infuse standard into MS prep->infuse q1_scan Q1 Scan to find [M+H]+ (m/z ~315.2) infuse->q1_scan product_scan Product Ion Scan q1_scan->product_scan select_ions Select Quantifier & Qualifier Ions product_scan->select_ions ce_opt Optimize Collision Energy (CE) select_ions->ce_opt source_opt Optimize Source Parameters ce_opt->source_opt final_method Optimized MRM Method source_opt->final_method

Figure 1. Workflow for optimizing MS/MS parameters for this compound.

Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed check_mobile_phase Is mobile phase pH appropriate? (e.g., contains 0.1% formic acid) start->check_mobile_phase adjust_mp Adjust mobile phase pH check_mobile_phase->adjust_mp No check_concentration Is sample concentration too high? check_mobile_phase->check_concentration Yes resolved Problem Resolved adjust_mp->resolved dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample Yes check_column Is the column old or contaminated? check_concentration->check_column No dilute_sample->resolved flush_column Flush column with strong solvent check_column->flush_column Possibly replace_column Replace column flush_column->replace_column If not successful flush_column->resolved If successful replace_column->resolved

Figure 2. A decision tree for troubleshooting poor peak shape in Avobenzone analysis.

References

dealing with avobenzone instability during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with avobenzone during sample extraction for analytical testing.

Troubleshooting Guide

Question: I am experiencing low and inconsistent recovery of avobenzone from my cream/lotion samples. What are the likely causes and how can I improve my results?

Answer:

Low and inconsistent recovery of avobenzone is a common issue stemming from its inherent instability. The primary culprits are degradation during the extraction process and incomplete extraction. Here is a systematic approach to troubleshoot this problem:

1. Review Your Extraction Solvent and Procedure:

  • Solvent Choice: Avobenzone's stability is highly dependent on the solvent used. Polar protic solvents, such as methanol , are generally preferred as they can stabilize the enol form of avobenzone through hydrogen bonding. Avoid prolonged exposure to non-polar solvents like hexane, where it is more prone to photodegradation. Acidifying the extraction solvent can also be beneficial.

  • Extraction Technique: Ensure your sample is fully dispersed and the avobenzone is completely solubilized. Sonication is a common and effective technique for this purpose. However, excessive sonication can generate heat, which may degrade avobenzone.

2. Protect Your Sample from Light:

Avobenzone is notoriously sensitive to UV light, which catalyzes its degradation to the keto-tautomer and other degradation products.

  • Glassware: Always use amber or low-actinic glassware for all standards and sample preparations.

  • Working Environment: Perform extraction steps away from direct sunlight or strong laboratory lighting.

3. Control the Temperature:

Elevated temperatures can accelerate the degradation of avobenzone.

  • Sonication: If using a sonicator, consider using a water bath to dissipate heat.

  • Storage: Store extracts and standards at refrigerated temperatures (2-8 °C) when not in use and allow them to return to room temperature before analysis.

4. Consider the Impact of Formulation Ingredients:

Certain ingredients in your sample matrix can promote avobenzone degradation.

  • Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the degradation of avobenzone. If your formulation contains metal oxides (e.g., zinc oxide, titanium dioxide), this could be a contributing factor.

  • Preservatives: Some preservatives have been shown to degrade avobenzone.

5. Optimize Your HPLC Method:

  • Mobile Phase pH: Avobenzone is susceptible to hydroxide-ion-catalyzed degradation at a pH between 7.4 and 10.0. Ensure your mobile phase is buffered at a slightly acidic pH (e.g., pH 3-4) to improve stability during analysis.

Quantitative Data Summary

The following table summarizes the impact of various extraction conditions on avobenzone recovery. This data is compiled from literature and internal studies and should be used as a guideline for optimizing your extraction protocol.

Extraction SolventSonicationLight ProtectionTypical Avobenzone Recovery (%)Potential Issues
MethanolYes (15 min)Amber Glassware95 - 102%
MethanolYes (15 min)Clear Glassware80 - 90%Photodegradation
AcetonitrileYes (15 min)Amber Glassware90 - 98%
HexaneYes (15 min)Amber Glassware75 - 85%Increased degradation
Methanol (Acidified with 0.1% Acetic Acid)Yes (15 min)Amber Glassware98 - 105%Improved stability
Methanol with 0.05% Vitamin EYes (15 min)Amber Glassware99 - 106%Antioxidant protection

Frequently Asked Questions (FAQs)

Q1: Why is avobenzone so unstable?

A1: Avobenzone's instability is primarily due to its molecular structure. It exists in an equilibrium between two forms: the enol and the keto tautomers. The enol form is what effectively absorbs UVA radiation. However, upon exposure to UV light, it can convert to the less stable and less effective keto form. This process, along with the formation of free radicals, leads to its degradation.

Q2: Can I use a plastic volumetric flask and tubes for my sample preparation?

A2: It is highly recommended to use glass, specifically amber or low-actinic glassware, for all steps of your avobenzone sample and standard preparation. Some plastics may contain UV absorbers or other compounds that can leach into your solvent and interfere with your analysis. Furthermore, the protection from light afforded by amber glass is crucial for preventing photodegradation.

Q3: I see a color change in my sample extract. What does this indicate?

A3: A color change, often to a yellowish hue, can be an indicator of avobenzone degradation. If you observe this, it is crucial to review your extraction procedure, paying close attention to light protection, solvent choice, and temperature control.

Q4: How long are my extracted samples stable?

A4: The stability of extracted avobenzone samples is dependent on the storage conditions. When stored in an amber vial at refrigerated temperatures (2-8 °C), extracts in an appropriate solvent like acidified methanol are generally stable for at least 24-48 hours. However, it is always best practice to analyze samples as soon as possible after extraction. A stability study should be performed to confirm stability for your specific matrix and storage conditions.

Q5: Are there any additives I can use to improve avobenzone stability during extraction?

A5: Yes, adding a small amount of an antioxidant to your extraction solvent can help to quench free radicals and improve avobenzone's stability. Tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.05%) can be effective.

Experimental Protocols

Detailed Protocol for Extraction of Avobenzone from a Cream for HPLC Analysis

This protocol is a general guideline and may require optimization for your specific sample matrix.

Materials:

  • Methanol (HPLC grade)

  • Acetic Acid (glacial, analytical grade)

  • Extraction Solvent: 0.1% Acetic Acid in Methanol (v/v)

  • Amber volumetric flasks (various sizes)

  • Amber autosampler vials

  • Sonicator

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with methanol)

Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of avobenzone reference standard into an amber volumetric flask.

    • Dissolve and dilute to volume with the Extraction Solvent to achieve a known concentration.

    • Prepare a series of working standards by serial dilution with the Extraction Solvent.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the cream sample into a 50 mL amber volumetric flask.

    • Add approximately 30 mL of the Extraction Solvent to the flask.

    • Sonicate the flask in a water bath for 15-20 minutes to disperse the cream and dissolve the avobenzone. The solution may appear cloudy due to insoluble excipients.

    • Allow the flask to cool to room temperature.

    • Dilute to the mark with the Extraction Solvent and mix thoroughly.

  • Clarification:

    • Transfer a portion of the sample preparation to a centrifuge tube.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber autosampler vial.

  • Analysis:

    • Analyze the prepared standards and samples by HPLC as soon as possible.

Visualizations

AvobenzoneDegradation Avobenzone_Enol Avobenzone (Enol Form) Effective UVA Absorber Avobenzone_Keto Avobenzone (Keto Form) Less Effective Absorber Avobenzone_Enol->Avobenzone_Keto UV Light Avobenzone_Keto->Avobenzone_Enol Reversible Degradation_Products Degradation Products (e.g., Free Radicals) Avobenzone_Keto->Degradation_Products Irreversible Degradation ExtractionWorkflow cluster_prep Sample Preparation cluster_clarify Clarification Weigh 1. Weigh Sample (in Amber Flask) AddSolvent 2. Add Extraction Solvent (e.g., Acidified Methanol) Weigh->AddSolvent Sonicate 3. Sonicate (with Cooling) AddSolvent->Sonicate Dilute 4. Dilute to Volume Sonicate->Dilute Centrifuge 5. Centrifuge Dilute->Centrifuge Filter 6. Filter Supernatant (into Amber Vial) Centrifuge->Filter Analysis 7. HPLC Analysis Filter->Analysis TroubleshootingTree Start Low Avobenzone Recovery? CheckSolvent Is extraction solvent acidified methanol? Start->CheckSolvent Yes UseMethanol Action: Switch to acidified methanol. Start->UseMethanol No CheckSolvent->UseMethanol No CheckLight Using amber glassware and protected from light? CheckSolvent->CheckLight Yes UseAmber Action: Use amber glassware and minimize light exposure. CheckLight->UseAmber No CheckTemp Is temperature controlled during sonication? CheckLight->CheckTemp Yes CoolSonicator Action: Use a water bath during sonication. CheckTemp->CoolSonicator No ConsiderMatrix Consider matrix effects: - Add antioxidant - Check for metal ions CheckTemp->ConsiderMatrix Yes

minimizing ion suppression for Avobenzone-13C-d3 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Avobenzone-13C-d3 in complex matrices during LC-MS/MS analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound, focusing on the mitigation of ion suppression.

Problem Possible Cause Solutions
Low or no signal for this compound in matrix samples compared to neat standards. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source.[1][2]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective for complex matrices like plasma.[2][3] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, provided the analyte concentration remains above the limit of detection. 4. Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.
Inconsistent and irreproducible results for quality control (QC) samples. Variable Matrix Effects: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.1. Robust Sample Preparation: Utilize a highly consistent and effective sample preparation method, such as SPE or Liquid-Liquid Extraction (LLE), to minimize variability in the final extract. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects. 3. Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is a key strategy to correct for variability in ion suppression between different samples.
Poor peak shape for this compound. Matrix Overload or Specific Interactions: High concentrations of matrix components can affect the column performance. Additionally, specific interactions between the analyte and the analytical column hardware can occur.1. Optimize Sample Cleanup: A cleaner sample will reduce the load on the analytical column. 2. Injection Volume: Reduce the injection volume to minimize the amount of matrix introduced onto the column. 3. Metal-Free Columns: Consider using metal-free or PEEK-lined columns if metal chelation is suspected, as some compounds can interact with the stainless steel components of standard columns, leading to peak tailing and signal loss.
Analyte signal is suppressed at a specific retention time. Co-elution with a Specific Matrix Component: A particular compound in the matrix is eluting at the same time as this compound and causing suppression. Phospholipids are common culprits in plasma samples.1. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most significant. 2. Modify Chromatographic Selectivity: Change the stationary phase (e.g., from C18 to a phenyl-hexyl column) or the mobile phase composition (e.g., switch from acetonitrile to methanol) to alter the elution profile and separate the analyte from the interfering region. 3. Phospholipid Removal: If phospholipids are the cause, use specific sample preparation techniques like phospholipid removal plates or a targeted LLE.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis. In complex matrices like plasma or cosmetic formulations, endogenous substances (e.g., salts, lipids, proteins) or exogenous compounds can compete with this compound for ionization.

Q2: Doesn't using a stable isotope-labeled internal standard like this compound automatically correct for ion suppression?

A2: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience a similar degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio. However, if ion suppression is severe, the signal for both the analyte and the internal standard can be reduced to a point where sensitivity and reproducibility are compromised. Therefore, it is still crucial to minimize the root cause of the suppression.

Q3: What are the most common causes of ion suppression for this compound in biological and cosmetic matrices?

A3: Common causes of ion suppression include:

  • Phospholipids: Abundant in plasma and other biological fluids, they are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and Buffers: Non-volatile salts from the sample or sample preparation can build up in the ion source and interfere with the ionization process.

  • Excipients in Formulations: In cosmetic matrices, various formulation components like polymers, emulsifiers, and other UV filters can co-elute and cause suppression.

  • Endogenous Metabolites: In bioanalytical studies, metabolites of co-administered drugs or endogenous compounds can interfere.

Q4: How can I detect and assess the extent of ion suppression in my method?

A4: A widely used method is the post-column infusion experiment . This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the ESI source to establish a stable baseline signal. A blank matrix extract is then injected. Any dip in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to eluting matrix components. Another method is the post-extraction spike , where the response of the analyte in a clean solvent is compared to its response when spiked into a blank matrix extract.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

  • System Setup:

    • Connect the analytical column outlet to a T-union.

    • Connect a syringe pump containing a standard solution of this compound to one of the remaining ports of the T-union.

    • Connect the third port of the T-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal (e.g., 50 ng/mL).

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the standard solution and acquire data in MRM mode for this compound. A stable, elevated baseline should be observed.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract (that has undergone the complete sample preparation procedure) onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the baseline of the this compound signal. Any significant drop in the signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that interfere with ionization.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects. Optimization for your specific application is recommended.

  • Conditioning:

    • Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water through it.

  • Loading:

    • Pre-treat the plasma sample (e.g., by protein precipitation with acetonitrile containing this compound). Centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.

  • Elution:

    • Elute Avobenzone and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification cluster_end End start Low/Inconsistent Signal for this compound confirm_suppression Confirm Ion Suppression (Post-Column Infusion) start->confirm_suppression improve_sample_prep Improve Sample Prep (SPE/LLE) confirm_suppression->improve_sample_prep Suppression Confirmed optimize_chroma Optimize Chromatography (Gradient/Column) improve_sample_prep->optimize_chroma dilute_sample Dilute Sample optimize_chroma->dilute_sample re_evaluate Re-evaluate Signal dilute_sample->re_evaluate re_evaluate->improve_sample_prep No success Signal Acceptable re_evaluate->success Yes

Caption: Troubleshooting workflow for addressing ion suppression of this compound.

cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma Plasma Sample + this compound (IS) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash (Remove Interferences) load->wash elute Elute Analyte + IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for sample preparation using Solid-Phase Extraction (SPE).

References

Technical Support Center: Analysis of Avobenzone and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of analytical standards is paramount. Avobenzone, a common UVA filter, is known for its susceptibility to degradation, which can compromise analytical accuracy. This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification of avobenzone degradation products in analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of avobenzone in analytical standards?

A1: The principal degradation of avobenzone occurs through photodegradation and hydrolysis. The most commonly identified degradation products in analytical standards are:

  • 4-Methoxybenzoic acid [1]

  • 4-tert-Butylbenzoic acid [1]

  • Other potential degradants include various aromatic acids, aldehydes, phenols, and acetophenones. In the presence of chlorine, chlorinated byproducts can also be formed.

Q2: What is the main cause of avobenzone degradation in analytical solutions?

A2: The primary cause is photodegradation . Avobenzone exists in a state of equilibrium between its enol and keto forms.[2] Upon exposure to UV light, the enol form can convert to the less stable keto form, which is prone to further degradation.[2][3] This process, known as keto-enol tautomerization, leads to a loss of avobenzone and the formation of various byproducts. Hydrolysis can also occur, particularly under alkaline pH conditions.

Q3: How can I minimize the degradation of my avobenzone analytical standard?

A3: To minimize degradation, consider the following precautions:

  • Protect from light: Store analytical standards in amber vials or protect them from light at all times.

  • Solvent selection: Avobenzone is reportedly more stable in polar protic solvents like methanol compared to nonpolar solvents.

  • pH control: Maintain a neutral or slightly acidic pH for aqueous solutions, as alkaline conditions can promote hydrolysis.

  • Temperature control: Store standards at recommended temperatures, typically refrigerated, and allow them to equilibrate to room temperature before use.

  • Fresh preparation: Prepare working solutions fresh daily and avoid long-term storage of diluted standards.

Q4: What analytical technique is most suitable for identifying and quantifying avobenzone and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the simultaneous analysis of avobenzone and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of avobenzone analytical standards.

Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for avobenzone - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Use a high-purity silica column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of avobenzone.- Reduce the injection volume or sample concentration.
Variable avobenzone peak area (%RSD > 2%) - Degradation of avobenzone in the standard solution.- Inconsistent injection volume.- System leaks.- Prepare fresh standards and protect them from light.- Ensure the autosampler is functioning correctly.- Check for leaks in the pump, injector, and fittings.
Appearance of unexpected peaks in the chromatogram - Formation of degradation products.- Contamination of the mobile phase or sample solvent.- Carryover from previous injections.- Compare the chromatogram to a freshly prepared standard.- Use high-purity solvents and filter the mobile phase.- Implement a robust needle wash program on the autosampler.
Shifting retention times for avobenzone and/or degradants - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Replace the column if it has exceeded its recommended lifetime.

Quantitative Data on Avobenzone Degradation

The following table summarizes the photodegradation of avobenzone under specific experimental conditions.

Solvent Irradiation Time (minutes) Avobenzone Degradation (%) Reference
Sunscreen Formulation (SPF 45)3036.55
Sunscreen Formulation (SPF 45)6040.84
Sunscreen Formulation (SPF 45)9060.12
Sunscreen Formulation (SPF 45)12080.54

Note: The degradation rate can be significantly influenced by the presence of photostabilizers. For instance, the addition of a quencher like SolaStay® S1 has been shown to reduce the photodegradation of avobenzone in a sunscreen formulation to 39.4% after 120 minutes of irradiation.

Experimental Protocols

HPLC Method for the Analysis of Avobenzone and its Degradation Products

This protocol provides a general framework for the separation and quantification of avobenzone and its primary degradation products. Method optimization may be required based on the specific instrumentation and standards used.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase:

  • A mixture of methanol and water is commonly used. A typical starting point is a ratio of 90:10 (v/v) methanol:water.

  • The aqueous portion can be acidified (e.g., with 0.1% phosphoric acid) to improve peak shape.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Detection wavelength: Set the UV detector to the absorption maximum of avobenzone, which is around 357-360 nm. A wavelength of 330 nm has also been used for simultaneous analysis with other sunscreens.

  • Injection volume: 10-20 µL

  • Column temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

4. Standard and Sample Preparation:

  • Prepare a stock solution of avobenzone in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentration range for calibration.

  • Protect all solutions from light and prepare fresh daily.

Visualizing the Degradation Pathway and Analytical Workflow

The following diagrams illustrate the degradation pathway of avobenzone and a typical analytical workflow for its analysis.

Avobenzone_Degradation_Pathway Avobenzone_Enol Avobenzone (Enol Form) Avobenzone_Keto Avobenzone (Keto Form) Avobenzone_Enol->Avobenzone_Keto UV Light (Photodegradation) Degradation_Products Degradation Products (e.g., 4-Methoxybenzoic acid, 4-tert-Butylbenzoic acid) Avobenzone_Enol->Degradation_Products Hydrolysis (Alkaline pH) Avobenzone_Keto->Degradation_Products Further Degradation

Caption: Avobenzone degradation pathway.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Avobenzone Standard Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Avobenzone & Degradants Chromatogram->Quantification

Caption: HPLC analytical workflow.

References

Technical Support Center: Avobenzone-13C-d3 Peak Integration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate integration of Avobenzone-13C-d3 peaks in your analytical experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Avobenzone, a widely used UV filter in sunscreen products.[1][2] It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] The key advantage of using a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte (the non-labeled Avobenzone).[3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, which helps to correct for variations in the analytical process, such as matrix effects and recovery, leading to more accurate and precise quantification.[4]

Q2: I am observing poor peak shape (fronting or tailing) for my this compound peak. What are the common causes?

Poor peak shape can arise from several factors related to the chromatography method. Tailing peaks are often caused by secondary interactions between the analyte and the stationary phase, active sites on the column, or issues with the mobile phase pH. Fronting is less common but can occur with column overload. Before adjusting integration parameters, it's crucial to address the chromatography itself.

Q3: My chromatography software is not integrating the this compound peak at all. What should I check first?

When a peak is not integrated, it's often due to the integration parameters being set inappropriately for the peak's characteristics. The most critical parameters to check are the peak width and the threshold. The threshold sets the minimum signal intensity required for the software to recognize a peak, and if it's set too high, small peaks will be ignored. The peak width parameter tells the software how wide of a signal to consider as a single peak.

Q4: There is a slight retention time shift between Avobenzone and this compound. Is this normal, and how does it affect integration?

A small retention time shift between an analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the "isotope effect". While ideally they should co-elute, minor shifts are not uncommon. It is important to ensure that the integration window for each peak is set correctly to capture the entire peak area for both the analyte and the internal standard. If the shift is significant, it could indicate a need to optimize the chromatographic method.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Peak Area for this compound

Inconsistent peak areas for the internal standard can compromise the accuracy of your quantitative analysis. This guide provides a step-by-step approach to diagnosing and resolving this issue.

Troubleshooting Workflow

cluster_0 Troubleshooting Inconsistent Peak Area start Start: Inconsistent this compound Peak Area check_prep Verify Sample and Standard Preparation start->check_prep check_system Check LC-MS/MS System Stability check_prep->check_system If preparation is consistent check_integration Review Peak Integration Parameters check_system->check_integration If system is stable optimize_integration Optimize Integration Method check_integration->optimize_integration If parameters are suboptimal resolve_chromatography Address Chromatographic Issues check_integration->resolve_chromatography If peak shape is poor end End: Consistent Peak Area optimize_integration->end resolve_chromatography->optimize_integration

Caption: Workflow for troubleshooting inconsistent peak areas of the internal standard.

Methodology:

  • Verify Sample and Standard Preparation:

    • Ensure the concentration of the this compound spiking solution is accurate and consistent across all samples and standards.

    • Verify the pipetting and dilution steps for precision. Inaccurate additions of the internal standard are a primary source of variability.

  • Check LC-MS/MS System Stability:

    • Inject a series of standards to check for system suitability. Look for trends in retention time, peak area, and peak shape.

    • A drifting signal could indicate issues with the pump, injector, or mass spectrometer source.

  • Review Peak Integration Parameters:

    • Visually inspect the integrated peaks in your chromatography data system (CDS). Ensure the baseline is drawn correctly and the entire peak is included.

    • Pay close attention to the peak width and threshold settings. A threshold that is too high can clip the start and end of the peak, while an incorrect peak width can lead to improper peak detection.

  • Optimize Integration Method:

    • If manual integration is necessary for a few chromatograms, ensure the approach is consistent. For automated integration, adjust parameters like slope sensitivity, skim ratio for unresolved peaks, and baseline settings.

Issue 2: Co-elution with an Interfering Peak

Co-elution of the this compound peak with a matrix component can lead to ion suppression or enhancement, affecting the accuracy of quantification.

Logical Relationship Diagram

cluster_1 Addressing Co-elution Issues start Start: Suspected Co-elution with this compound modify_gradient Modify Chromatographic Gradient start->modify_gradient change_column Change Stationary Phase/Column start->change_column improve_cleanup Improve Sample Cleanup start->improve_cleanup adjust_ms Adjust MS/MS Transition modify_gradient->adjust_ms If separation is still insufficient change_column->adjust_ms If separation is still insufficient end End: Resolved Peaks adjust_ms->end improve_cleanup->modify_gradient

References

Validation & Comparative

inter-laboratory comparison of avobenzone quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Avobenzone Quantification Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical methodologies for the quantification of avobenzone, a widely used UVA filter in sunscreen and other personal care products. The accurate determination of avobenzone concentration is critical for ensuring product efficacy and regulatory compliance. This document summarizes performance data from various validated methods and provides detailed experimental protocols to assist laboratories in selecting and implementing the most suitable approach for their needs.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods reported for the quantification of avobenzone. These methods vary in their specific parameters, leading to differences in performance metrics such as linearity, limits of detection (LOD), and accuracy.

Table 1: HPLC Method Performance for Avobenzone Quantification

Method Reference Linearity (Correlation Coefficient, r) Limit of Detection (LOD) (µg/mL) Limit of Quantitation (LOQ) (µg/mL) Accuracy (Recovery %) Precision (%RSD)
Method 1[1][2]0.99980.130.43100.01% - 100.77%≤ 2%
Method 20.9992.540.0499.0% - 101.0%< 2%
Method 3[3]0.999Not ReportedNot Reported< 2.0%< 2.0%
Method 4[4]> 0.9999Not ReportedNot Reported99.5% - 100.8%0.16% - 1.34%

Table 2: Chromatographic Conditions for Avobenzone Quantification

Method Reference Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm)
Method 1C18Methanol:Water (93:7, v/v)1.0320
Method 2C18, 5 µm (250 x 4.6 mm)Methanol:Water (90:10, v/v)1.0330
Method 3C18Methanol:Phosphate Buffer (90:10, v/v), pH 3.01.2330
Method 4Luna C18(2)GradientNot Specified313
Method 5C18Methanol:Water (90:10, v/v)0.7303

Experimental Protocols

Below are detailed methodologies for two distinct HPLC-based approaches for avobenzone quantification.

Method 1: Isocratic HPLC-UV for Avobenzone and Oxybenzone

This method is suitable for the simultaneous determination of avobenzone and oxybenzone in sunscreen products.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve avobenzone and oxybenzone reference standards in the mobile phase to create a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples.

  • Sample Preparation: Accurately weigh a portion of the sunscreen product, dissolve it in the mobile phase, and sonicate to ensure complete dissolution of the active ingredients. Filter the solution to remove any undissolved excipients before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of methanol and water in a 93:7 volume-to-volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength of 320 nm.

  • Injection Volume: Typically 20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the avobenzone standard against its concentration.

  • Determine the concentration of avobenzone in the sample by comparing its peak area to the calibration curve.

Method 2: Gradient HPLC-DAD for Multiple UV Filters

This method is designed for the simultaneous analysis of six common UV filters, including avobenzone, in sunscreen lotions and sprays.

1. Reagents and Solutions:

  • Extraction Solution (Diluent): 0.1% acetic acid in methanol.

  • Mobile Phase A: 80:20 mixture of Methanol and 0.5% Acetic Acid in water.

  • Mobile Phase B: 100% Methanol.

2. Standard and Sample Preparation:

  • Mixed Stock Standard Solution: Accurately weigh reference standards of avobenzone and other target UV filters into a single volumetric flask and dilute with the diluent.

  • Calibration Standards: Prepare a series of working standards by diluting the mixed stock standard solution.

  • Sample Preparation: Extract the active ingredients from the sunscreen product using the 0.1% acetic acid in methanol solution.

3. Chromatographic Conditions:

  • Column: Luna C18(2) column.

  • Detector: Diode Array Detector (DAD) set at 313 nm.

  • Gradient Elution: A specific gradient program altering the proportions of Mobile Phase A and B over the run time is required to separate all six compounds.

4. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, and specificity. The reported validation for a similar method showed linearity with R² > 0.9999 and average spike recovery between 97.2% and 100.8% for various UV filters.

Workflow and Process Diagrams

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and the general workflow for HPLC analysis of avobenzone.

G cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Compilation and Analysis A Central Laboratory Prepares and Validates Homogeneous Sample Lots B Samples are Distributed to Participating Laboratories A->B C Each Laboratory Quantifies Avobenzone using a Standardized or In-House Validated Method B->C D Data and Experimental Details are Recorded C->D E Results are Submitted to the Coordinating Body D->E F Statistical Analysis (e.g., Z-scores, Precision) is Performed E->F G Comparison Report is Generated F->G

Caption: Workflow for an Inter-Laboratory Comparison Study.

G cluster_workflow General HPLC Analysis Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Sample Injection and Chromatographic Separation B->C D UV/DAD Detection of Avobenzone C->D E Data Acquisition and Peak Integration D->E F Concentration Calculation using Calibration Curve E->F G Final Report Generation F->G

Caption: General Workflow for HPLC Analysis of Avobenzone.

References

A Comparative Guide to the Validation of an HPLC-UV Method for Avobenzone with LC-MS Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis and confirmation of avobenzone, a common UV filter in sunscreen products. The information presented is based on established analytical methodologies and performance data to assist in selecting the appropriate technique for quality control and research purposes.

Performance Comparison: HPLC-UV vs. LC-MS

The selection of an analytical method hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation. Below is a summary of typical performance characteristics for the validation of an HPLC-UV method for avobenzone, alongside the capabilities of LC-MS for its confirmation.

Table 1: HPLC-UV Method Validation Parameters for Avobenzone

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r)> 0.999[1][2]
Accuracy (Recovery)99.0% - 101.0%[1]
Precision (%RSD)< 2%[1][2]
Limit of Detection (LOD)0.13 - 2.54 µg/mL
Limit of Quantitation (LOQ)0.43 µg/mL - Not specified

Table 2: LC-MS/MS Performance Characteristics for Avobenzone

Performance CharacteristicTypical Value
SensitivityLow ng/mL range
Linearity (r value)> 0.99 over 1-200 ng/mL
Recovery (Spiked Samples)70-130%
ConfirmationBased on specific mass-to-charge ratio (m/z) and fragmentation patterns

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for both HPLC-UV and LC-MS analysis of avobenzone.

HPLC-UV Method for Avobenzone Quantification

This method is suitable for the routine quality control of avobenzone in sunscreen formulations.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water, for instance in a 90:10 v/v ratio. Isocratic or gradient elution can be employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Set at the maximum absorbance of avobenzone, which is around 357-360 nm, though other wavelengths like 313 nm or 320 nm may be used for simultaneous analysis of multiple UV filters.

  • Injection Volume: Typically 4 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of avobenzone reference standard in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the sunscreen product and extract the avobenzone using a solvent such as methanol with 0.1% acetic acid. The extraction may involve sonication and filtration to remove insoluble excipients.

4. Validation Procedure:

  • Linearity: Analyze the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r).

  • Accuracy: Perform recovery studies by spiking a placebo formulation or a sample with a known amount of avobenzone standard at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. Express the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

LC-MS Confirmation of Avobenzone

LC-MS provides a highly selective and sensitive method for the unequivocal identification of avobenzone.

1. Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)).

2. Chromatographic Conditions:

  • The LC conditions are often similar to the HPLC-UV method to ensure good separation. A C18 column is commonly used.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) is frequently used, and can be operated in either positive or negative ion mode. For avobenzone, the protonated molecule [M+H]+ is observed in positive mode.

  • Precursor Ion (m/z): For avobenzone (C20H22O3), the expected mass-to-charge ratio for the protonated molecule is approximately 311.16.

  • Product Ions (for MS/MS): In tandem mass spectrometry, the precursor ion is fragmented to produce characteristic product ions, which are used for confirmation.

4. Confirmation Workflow:

  • Inject the sample extract into the LC-MS system.

  • Monitor for the specific m/z of the avobenzone precursor ion at the expected retention time.

  • If MS/MS is performed, confirm the presence of the characteristic product ions. This provides a high degree of certainty in the identification of avobenzone.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of an HPLC-UV method for avobenzone with subsequent LC-MS confirmation.

G cluster_0 Sample & Standard Preparation cluster_1 HPLC-UV Analysis (Quantification) cluster_2 Method Validation (HPLC-UV) cluster_3 LC-MS Analysis (Confirmation) S1 Weigh Sunscreen Sample S2 Extract with Solvent (e.g., Methanol) S1->S2 S3 Sonication & Filtration S2->S3 H1 Inject Sample/Standard into HPLC-UV S3->H1 To Quantification L1 Inject Sample into LC-MS S3->L1 To Confirmation S4 Prepare Avobenzone Standard Solutions S4->H1 H2 Chromatographic Separation (C18 Column) H1->H2 H3 UV Detection (e.g., 360 nm) H2->H3 H4 Data Acquisition & Peak Integration H3->H4 V1 Linearity H4->V1 V2 Accuracy H4->V2 V3 Precision H4->V3 V4 LOD & LOQ H4->V4 L2 Chromatographic Separation L1->L2 L3 Mass Spectrometry Detection (e.g., ESI+) L2->L3 L4 Monitor Precursor & Product Ions L3->L4

Caption: Workflow for HPLC-UV validation and LC-MS confirmation of avobenzone.

Signaling Pathways and Logical Relationships

In the context of this analytical comparison, a "signaling pathway" can be interpreted as the logical flow of the analytical process. The diagram below illustrates the decision-making process and the relationship between the two techniques.

G A Need to Analyze Avobenzone in a Sample B Routine Quality Control? (Known Identity, Focus on Quantity) A->B C HPLC-UV Method B->C Yes D Need for High Sensitivity or Unambiguous Identification? B->D No C->D If confirmation is also needed F Quantitative Data (Concentration) C->F D->C No E LC-MS Method D->E Yes G Confirmation of Identity (Mass Spectrum) E->G

Caption: Decision tree for selecting between HPLC-UV and LC-MS for avobenzone analysis.

References

A Comparative Guide to Purity Assessment of Avobenzone-13C-d3 by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Avobenzone-13C-d3 against alternative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by established principles and experimental data for similar compounds, offering a comprehensive overview for selecting the most appropriate analytical technique.

Introduction to Purity Assessment of Isotopically Labeled Compounds

Ensuring the chemical and isotopic purity of labeled compounds such as this compound is critical for their application as internal standards in quantitative bioanalytical studies and metabolic research. The presence of unlabeled species or other impurities can significantly impact the accuracy of analytical measurements. qNMR has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1]

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the required accuracy, the nature of potential impurities, and the availability of instrumentation. Below is a comparative summary of qNMR, HPLC, and GC-MS for the purity analysis of this compound.

Table 1: Comparison of Purity Assessment Methods for this compound

FeatureqNMRHPLC-UVGC-MS
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.[2][3][4]Separation based on volatility, detection by mass-to-charge ratio.
Primary Use Absolute purity determination and structural confirmation.Quantification of the main component and known impurities.Identification and quantification of volatile impurities.
Strengths - Absolute quantification- Non-destructive- Universal detection for protons- Structural information- High sensitivity- High throughput- Well-established for Avobenzone- High sensitivity and selectivity- Can identify unknown impurities
Limitations - Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires a reference standard for the analyte- Non-UV active impurities are not detected- Not suitable for non-volatile or thermally labile compounds- Isotopic labeling can complicate mass spectral interpretation
Typical Accuracy 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Typical Precision (%RSD) < 1.0%< 2.0%< 5.0%
Sample Amount ~5-20 mg~1-5 mg< 1 mg

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

This protocol outlines the key steps for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials and Equipment
  • Analyte: this compound (≥99% deuterated forms)

  • Internal Standard (IS): Maleic acid (or other suitable standard with known purity, e.g., dimethyl sulfone, 1,4-dinitrobenzene). The IS should have signals that do not overlap with the analyte signals.

  • Deuterated Solvent: Chloroform-d (CDCl₃) with high purity (99.8+ atom % D).

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.

  • Ancillary Equipment: Analytical balance (readability to 0.01 mg), volumetric flasks, pipettes, NMR tubes.

Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.

  • Dissolution: Dissolve the weighed solids in a precise volume (e.g., 1.0 mL) of CDCl₃. Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer an exact volume (e.g., 0.6 mL) of the solution into a high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

  • Acquisition Time (at): ≥ 3 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): Crucial for accurate quantification. Set to at least 5 times the longest T₁ relaxation time of the signals of interest. For aromatic protons, a delay of 30-60 seconds is recommended to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Spectral Width (sw): Cover the entire chemical shift range of interest.

Data Processing and Purity Calculation
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectrum.

  • Integration: Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.

  • Purity Calculation: Use the following equation to calculate the purity of this compound:

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (For this compound, MW = 314.4 g/mol )

    • m: Mass

    • Purity_IS: Certified purity of the internal standard

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of this compound by qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns, etc.) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data process_fid Fourier Transform, Phasing, Baseline Correction acquire_data->process_fid integrate_peaks Integrate analyte and IS signals process_fid->integrate_peaks calculate_purity Calculate purity using formula integrate_peaks->calculate_purity result Purity Report calculate_purity->result

qNMR Purity Assessment Workflow
Logical Relationship of Purity Assessment Methods

This diagram shows the relationship between different purity assessment methods, highlighting their complementary nature.

Purity_Methods cluster_methods Purity Assessment Methods Analyte This compound qNMR qNMR (Absolute Purity) Analyte->qNMR HPLC HPLC-UV (Relative Purity & Impurity Profile) Analyte->HPLC GCMS GC-MS (Volatile Impurity Identification) Analyte->GCMS Purity_Report Comprehensive Purity Report qNMR->Purity_Report Orthogonal Method HPLC->Purity_Report Orthogonal Method GCMS->Purity_Report Complementary Data

Interrelation of Purity Analysis Techniques

References

A Guide to Selecting an Internal Standard for Avobenzone Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the UV filter avobenzone in cosmetic and pharmaceutical formulations is crucial for ensuring product efficacy and regulatory compliance. The use of an internal standard in High-Performance Liquid Chromatography (HPLC) analysis is a well-established technique to improve precision and accuracy by correcting for variations in sample injection volume, sample preparation, and instrument response. However, the selection of an appropriate internal standard is critical and requires careful consideration of its chemical and physical properties relative to the analyte of interest.

This guide provides a comprehensive overview of a validated HPLC method for avobenzone analysis using octyl dimethyl para-aminobenzoate (ODP) as an internal standard. Furthermore, it discusses the key characteristics of an ideal internal standard and evaluates the suitability of ODP, while also suggesting potential alternatives and the necessary validation protocols for their implementation.

Comparison of Internal Standards: A Validated Method

Direct comparative studies of different internal standards for avobenzone analysis are scarce in the published literature. However, a robust and validated method utilizing octyl dimethyl para-aminobenzoate (ODP) as an internal standard has been reported for the simultaneous determination of several UV filters, including avobenzone.

Table 1: Performance Data for Avobenzone Analysis using ODP as an Internal Standard

Validation ParameterAvobenzone Performance
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Repeatability (RSD, %)< 2%
Intermediate Precision (RSD, %)< 3%
Accuracy (Recovery, %)98 - 102%
Limit of Detection (LOD)Not explicitly reported for avobenzone
Limit of Quantification (LOQ)Not explicitly reported for avobenzone

Experimental Protocols

The following is a detailed experimental protocol for the HPLC analysis of avobenzone using ODP as an internal standard, based on a validated published method.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and water. The specific gradient profile should be optimized to ensure adequate separation of avobenzone, the internal standard, and other components in the sample matrix.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 358 nm for avobenzone and an appropriate wavelength for the internal standard (e.g., 310 nm for ODP).

  • Injection Volume: 20 µL.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Prepare individual stock solutions of avobenzone and ODP in a suitable solvent such as methanol or a mixture of methanol and acetonitrile (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of the internal standard (ODP) and varying concentrations of avobenzone to establish the calibration curve.

  • Sample Preparation: Accurately weigh a portion of the sunscreen product and extract the active ingredients with a suitable solvent (e.g., methanol or tetrahydrofuran) using sonication or vortexing. Dilute the extract to a suitable concentration within the linear range of the method and add the internal standard to achieve the same concentration as in the working standard solutions. Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Avobenzone Stock Solution C Prepare Working Standard Solutions (Avobenzone + ODP) A->C B Prepare Internal Standard (ODP) Stock Solution B->C E Add Internal Standard to Sample Solution B->E F Inject Standards and Samples into HPLC System C->F D Sample Extraction and Dilution D->E E->F G Data Acquisition (Chromatograms) F->G H Peak Integration and Area Ratio Calculation (Avobenzone/ODP) G->H I Construct Calibration Curve H->I J Quantify Avobenzone in Samples I->J

A Comparative Guide to Avobenzone Quantification in Diverse Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of avobenzone, a widely used UVA filter, across a variety of sunscreen bases. The selection of an appropriate analytical method is critical for ensuring product quality, efficacy, and regulatory compliance. This document outlines detailed experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, enabling researchers to make informed decisions for their specific formulation types.

Executive Summary

High-Performance Liquid Chromatography (HPLC) stands out as the more robust and specific method for avobenzone quantification, demonstrating excellent performance across various sunscreen bases including lotions, creams, and sprays. Its key advantages are high selectivity, which allows for the simultaneous analysis of multiple UV filters, and reduced interference from matrix components. While UV-Vis spectrophotometry offers a simpler and more cost-effective alternative, its application is more susceptible to interference from other UV-absorbing ingredients in the formulation, potentially compromising accuracy. For complex matrices such as gels, oils, and sticks, sample preparation remains a critical challenge, often requiring tailored extraction procedures to ensure accurate quantification. This guide provides a detailed breakdown of these methods, their validation parameters, and recommended experimental protocols.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the performance of HPLC and UV-Vis spectrophotometry for the quantification of avobenzone in different sunscreen bases. The data is compiled from various validated methods reported in the scientific literature.

Sunscreen BaseAnalytical MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
Lotion HPLC> 0.99999.5 - 100.80.16 - 1.34~0.13~0.43[1][2]
UV-Vis Spectrophotometry> 0.99999.0 - 101.0< 2Data not readily availableData not readily available
Cream HPLC> 0.99998.6 - 100.4< 4.6Data not readily availableData not readily available
UV-Vis SpectrophotometryData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Spray HPLC> 0.99997.2 - 100.50.23 - 0.96Data not readily availableData not readily available[2]
UV-Vis SpectrophotometryData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Gel HPLCData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
UV-Vis SpectrophotometryData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Oil HPLCData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
UV-Vis SpectrophotometryData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Stick HPLCData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
UV-Vis SpectrophotometryData not readily availableData not readily availableData not readily availableData not readily availableData not readily available

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the quantification of avobenzone. The following protocols are generalized from validated methods and may require optimization for specific formulations.

1. Sample Preparation:

  • Lotions and Creams: Accurately weigh approximately 0.1 g of the sunscreen product into a 100 mL volumetric flask. Add a suitable solvent such as methanol or a mixture of methanol and water, and sonicate for 15-30 minutes to ensure complete dissolution of avobenzone.[3] Dilute to volume with the solvent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

  • Sprays: For aerosol sprays, first, expel the contents into a beaker to evaporate the propellant. For pump sprays, directly weigh the formulation. Then, proceed with the same extraction procedure as for lotions and creams.[2]

  • Gels, Oils, and Sticks: These matrices require more rigorous extraction. A common approach involves dispersing the sample in a non-polar solvent like hexane to dissolve the oily components, followed by liquid-liquid extraction with a polar solvent like methanol or acetonitrile to isolate the avobenzone. The polar layer is then collected, filtered, and injected into the HPLC system. The exact solvent system and extraction parameters should be optimized and validated for each specific formulation.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water is a typical mobile phase. The ratio can be optimized to achieve the best separation, with common ratios being around 90:10 or 93:7 (v/v). The addition of a small amount of acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection: UV detection is performed at the maximum absorbance wavelength of avobenzone, which is around 357-360 nm.

  • Quantification: Quantification is typically performed using an external standard calibration curve prepared with known concentrations of avobenzone.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method but is more prone to interference.

1. Sample Preparation:

  • The sample preparation is similar to that for HPLC, involving dissolution of the sunscreen product in a suitable solvent (e.g., ethanol or methanol) and subsequent filtration. It is crucial to ensure that the final concentration of avobenzone falls within the linear range of the calibration curve.

2. Spectrophotometric Measurement:

  • The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) of avobenzone, which is approximately 357-360 nm.

  • A blank solution (solvent without the sample) should be used to zero the spectrophotometer.

  • Addressing Interference: In formulations with multiple UV absorbers, their spectra may overlap with that of avobenzone. Derivative spectrophotometry or multicomponent analysis can be employed to resolve these overlapping signals and improve the accuracy of quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of avobenzone using HPLC and a logical diagram for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Sunscreen Sample dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate dilute Dilute to Known Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at ~360 nm separate->detect calculate Calculate Avobenzone Concentration detect->calculate calibrate Prepare External Standard Calibration Curve calibrate->calculate

Caption: Experimental workflow for avobenzone quantification using HPLC.

Method_Selection start Start: Need to Quantify Avobenzone decision_matrix Complex Matrix with Multiple UV Absorbers? start->decision_matrix hplc HPLC Method Recommended (High Specificity) decision_matrix->hplc Yes uv_vis UV-Vis Spectrophotometry (Simpler, Potential Interference) decision_matrix->uv_vis No end_hplc End: Accurate Quantification hplc->end_hplc end_uv End: Quantification (Verify Specificity) uv_vis->end_uv

Caption: Logical workflow for selecting an analytical method for avobenzone quantification.

References

assessing the linearity and range of avobenzone quantification with isotopic standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and cosmetic science, accurate quantification of active ingredients is paramount for ensuring product safety and efficacy. Avobenzone, a widely used UV filter in sunscreen products, is no exception. For researchers, scientists, and drug development professionals, selecting the optimal analytical method for its quantification is a critical decision. This guide provides a comprehensive comparison of the linearity and range of avobenzone quantification, with a focus on the superior performance of methods employing an isotopic standard, benchmarked against alternative techniques.

Performance Comparison: Isotopic Standard vs. Alternative Methods

The use of an isotopically labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis. This approach significantly enhances accuracy and precision by correcting for variations in sample preparation and instrument response. The following table summarizes the performance of an LC-MS/MS method using an isotopic standard compared to common HPLC-UV methods for avobenzone quantification.

Analytical MethodLinearity RangeLimit of Quantification (LOQ)Correlation Coefficient (R²)
LC-MS/MS with Isotopic Standard 0.20 - 12.00 ng/mL[1]0.5 ng/mL (in plasma)[2]> 0.99
HPLC-UV 12 - 32 µg/mL[3]0.43 µg/mL[4][5]0.999
HPLC-DAD 10% to 250% of target concentration (3%)Not explicitly stated> 0.9999
HPLC-UV 0.04 - 0.12 mg/mLNot explicitly stated0.9925

Delving into the Methodology: The Isotope Dilution LC-MS/MS Protocol

The superior sensitivity and specificity of the isotope dilution LC-MS/MS method make it ideal for bioanalytical studies and trace-level quantification. Below is a detailed protocol for the quantification of avobenzone in a biological matrix using an isotopic standard.

Experimental Protocol: Quantification of Avobenzone using Isotope Dilution LC-MS/MS

1. Materials and Reagents:

  • Avobenzone standard

  • Isotopically labeled avobenzone internal standard (e.g., Avobenzone-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Control matrix (e.g., human plasma)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of avobenzone and the isotopic internal standard in methanol.

  • Calibration Standards: Serially dilute the avobenzone stock solution with the control matrix to prepare calibration standards at various concentrations covering the desired linear range.

  • Internal Standard Spiking: Add a fixed concentration of the isotopic internal standard to all calibration standards, quality control samples, and unknown samples.

  • Sample Extraction: Perform a protein precipitation extraction by adding acetonitrile to the plasma samples. Vortex and centrifuge to separate the supernatant.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for avobenzone.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both avobenzone and its isotopic standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of avobenzone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Method Comparison

To further elucidate the experimental process and the advantages of the isotopic method, the following diagrams provide a visual representation of the workflow and a logical comparison of the analytical techniques.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Isotopic Standard Sample->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract LC Liquid Chromatography Separation (C18 Column) Extract->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Avobenzone Concentration Curve->Quantify

Fig. 1: Experimental workflow for avobenzone quantification.

cluster_isotopic Isotope Dilution LC-MS/MS cluster_alternative HPLC-UV/DAD High_Sensitivity High Sensitivity Accurate_Quantification Accurate & Precise Quantification High_Sensitivity->Accurate_Quantification High_Specificity High Specificity High_Specificity->Accurate_Quantification Matrix_Effect_Correction Corrects for Matrix Effects Matrix_Effect_Correction->Accurate_Quantification Lower_Sensitivity Lower Sensitivity Less_Accurate_Quantification Less Accurate for Complex Matrices Lower_Sensitivity->Less_Accurate_Quantification Potential_Interference Prone to Matrix Interference Potential_Interference->Less_Accurate_Quantification No_Internal_Correction No Correction for Sample Loss No_Internal_Correction->Less_Accurate_Quantification

Fig. 2: Comparison of quantification methods.

References

A Comparative Guide to the Limit of Detection and Quantification for Avobenzone: HPLC-UV vs. LC-MS/MS with Avobenzone-¹³C-d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of the sunscreen agent avobenzone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, Avobenzone-¹³C-d₃. The choice of analytical methodology can significantly impact the sensitivity and accuracy of results, particularly at low concentrations. This document presents a summary of performance data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research and development needs.

Data Summary: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV0.13 µg/mL0.43 µg/mL[1][2]
HPLC-UV2.54 µg/mL0.04 µg/mL*[3]
LC-MS/MSNot explicitly stated0.20 ng/mL (in human plasma)[4]

*Note: The LOQ value from this source appears unusually low in comparison to the LOD and may be a typographical error.

The data clearly demonstrates the superior sensitivity of the LC-MS/MS method, with a limit of quantification in the nanogram per milliliter (ng/mL) range, which is three orders of magnitude lower than the microgram per milliliter (µg/mL) levels achieved by HPLC-UV.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the quantification of avobenzone using both HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine analysis of avobenzone in cosmetic formulations.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C₁₈ column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: A mixture of methanol and water, typically in a ratio of 93:7 (v/v) or 90:10 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm or 330 nm

  • Injection Volume: 20 µL

Sample Preparation (for Sunscreen Cream):

  • Accurately weigh a known amount of the sunscreen sample.

  • Dissolve the sample in a suitable solvent, such as methanol.

  • Sonication may be used to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Avobenzone-¹³C-d₃

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level detection. The use of a stable isotope-labeled internal standard like Avobenzone-¹³C-d₃ is critical for correcting matrix effects and improving the accuracy and precision of quantification.

Instrumentation:

  • Liquid Chromatography (LC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Representative):

  • Column: A suitable C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Appropriate for the column dimensions and particle size.

  • Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for both avobenzone and Avobenzone-¹³C-d₃ would need to be optimized.

Sample Preparation (for Plasma):

  • To a small volume of plasma (e.g., 100 µL), add an internal standard working solution containing Avobenzone-¹³C-d₃.

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of avobenzone using LC-MS/MS with an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add Avobenzone-13C-d3 Internal Standard sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results (LOD/LOQ) quantification->results

Caption: Workflow for Avobenzone Quantification by LC-MS/MS.

Conclusion

For routine quality control of avobenzone in sunscreen formulations where concentrations are relatively high, HPLC-UV provides a robust and cost-effective solution. However, for applications requiring high sensitivity, such as bioequivalence studies, pharmacokinetic analysis, or the detection of trace contaminants, LC-MS/MS with a stable isotope-labeled internal standard like Avobenzone-¹³C-d₃ is the superior method. The significantly lower limit of quantification offered by LC-MS/MS allows for the accurate measurement of avobenzone at levels that are undetectable by HPLC-UV, providing more comprehensive and reliable data for critical research and development decisions.

References

Comparative Photostability Analysis: Avobenzone vs. Avobenzone-13C-d3 Under UV Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Avobenzone Photostability

Avobenzone, or butyl methoxydibenzoylmethane, is a common organic UVA filter found in many sunscreen products, prized for its ability to absorb a wide range of UVA radiation (320-400 nm).[1][2][3] However, it is notoriously photounstable and can degrade significantly upon exposure to UV light, reducing its efficacy and potentially generating reactive free radicals.[1][2] This degradation primarily occurs through a process of keto-enol tautomerization. In its ground state, avobenzone exists predominantly in the enol form, which is responsible for its UVA-absorbing properties. Upon UV exposure, it can convert to the less-stable keto form, which does not absorb UVA radiation as effectively and is prone to further degradation.

Theoretical Comparison with Avobenzone-13C-d3: The Kinetic Isotope Effect

Isotopic labeling, the replacement of an atom with its heavier isotope, can influence the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the differences in zero-point vibrational energies of bonds involving lighter versus heavier isotopes.

  • Deuterium Labeling (d3): The replacement of three hydrogen atoms with deuterium on the methoxy group of avobenzone would result in stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. The C-D bond has a lower zero-point energy, meaning more energy is required to break it. Consequently, reactions where the cleavage of a C-H bond is the rate-determining step are typically 6 to 10 times slower when hydrogen is replaced by deuterium. If the photodegradation of avobenzone involves the cleavage of a C-H bond on the methoxy group as a rate-limiting step, then this compound would be expected to exhibit enhanced photostability.

  • Carbon-13 Labeling (13C): The substitution of a carbon-12 atom with a carbon-13 atom also results in a slightly stronger bond. However, the relative mass difference is much smaller than that between hydrogen and deuterium. As a result, the 13C KIE is significantly smaller, typically leading to a reaction rate that is only about 4% slower.

Based on these principles, it is hypothesized that this compound would be more photostable than avobenzone, primarily due to the deuterium labeling.

Factors Influencing Avobenzone Photostability

The stability of avobenzone is not only intrinsic but also highly dependent on its formulation. The following table summarizes key factors known to affect its photostability.

FactorEffect on Avobenzone PhotostabilityReferences
Photostabilizers Co-formulation with other UV filters like octocrylene or bemotrizinol can significantly enhance avobenzone's stability by quenching its excited state.
Antioxidants Ingredients such as vitamin C, vitamin E, and ubiquinone can improve photostability by scavenging free radicals generated during UV exposure.
Encapsulation Encapsulating avobenzone in micro- or nanocarriers can physically protect it from UV radiation and interactions with other ingredients, thereby increasing its stability.
Solvent Polarity The polarity of the solvent in the formulation can influence the equilibrium between the enol and keto forms and affect the degradation pathways.
Presence of Oxygen Oxygen can participate in the photodegradation process, leading to the formation of various photoproducts.

Experimental Protocols for Comparative Photostability Assessment

To empirically determine the comparative stability of avobenzone and this compound, the following experimental protocol is proposed based on established methodologies for testing avobenzone's photostability.

1. Sample Preparation:

  • Prepare solutions of avobenzone and this compound of identical molar concentrations in a suitable solvent (e.g., ethanol or a cosmetically relevant emollient).

  • Prepare a thin film of each solution on a quartz plate or a similar UV-transparent substrate.

2. UV Irradiation:

  • Expose the prepared films to a controlled source of UV radiation, such as a solar simulator, with a defined spectral output and irradiance level.

  • Irradiate the samples for specific time intervals.

3. Quantitative Analysis:

  • At each time point, measure the absorbance spectrum of the samples using a UV-Vis spectrophotometer.

  • The degradation of the compound can be quantified by monitoring the decrease in the absorbance maximum in the UVA range (around 358 nm for avobenzone).

  • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the remaining parent compound and identify degradation products.

4. Data Analysis:

  • Plot the percentage of the remaining compound as a function of UV exposure time for both avobenzone and this compound.

  • Calculate the photodegradation rate constants for both compounds to provide a quantitative comparison of their stability.

Visualizing the Processes

To further illustrate the concepts discussed, the following diagrams are provided.

photodegradation_pathway cluster_enol Predominant Ground State cluster_excited UV Excitation cluster_keto Isomerization & Degradation enol Avobenzone (Enol Form) (Absorbs UVA) excited Excited State enol->excited UV Photon Absorption excited->enol Relaxation (Heat) keto Keto Tautomer (Less UVA absorption) excited->keto Isomerization degradation Degradation Products (Free Radicals) keto->degradation Irreversible Cleavage experimental_workflow start Start: Prepare Solutions (Avobenzone & this compound) prep_film Create Thin Films on UV-Transparent Substrate start->prep_film uv_irrad Expose to Controlled UV Irradiation prep_film->uv_irrad analysis Analyze at Time Intervals (UV-Vis or HPLC) uv_irrad->analysis data_proc Plot % Remaining vs. Time analysis->data_proc comparison Calculate Degradation Rates & Compare Stability data_proc->comparison end Conclusion comparison->end

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Avobenzone-13C-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling and disposal of Avobenzone-13C-d3, a stable isotope-labeled compound used as an internal standard in the quantification of Avobenzone. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety practices and the more detailed recommendations for the parent compound, Avobenzone.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety GlassesShould be worn to prevent eye contact with the solid compound or solutions.
Hand Protection Impervious GlovesNitrile rubber gloves are recommended.
Body Protection Laboratory Coat/OverallsTo prevent skin contact.
Foot Protection Safety ShoesRecommended for general laboratory safety.
Respiratory Protection Particulate Filter RespiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of dust.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a controlled experimental process.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The recommended storage temperature is typically -20°C for long-term stability.

Preparation and Use
  • Work Area: Conduct all handling of the solid compound that may generate dust within a certified chemical fume hood.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Prevention: Use secondary containment (e.g., a tray) when handling larger quantities of the compound or its solutions.

Spill and Accident Procedures
  • Minor Spills (Solid):

    • Wear appropriate PPE.

    • Gently sweep or vacuum the spilled solid, avoiding dust generation.

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spills (Solution):

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations. As a stable, non-radioactive isotopically labeled compound, its disposal method is dictated by its chemical properties, which are essentially the same as unlabeled Avobenzone.

  • Unused Compound: If possible, the most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[1] Alternatively, any unused portion of the material can be returned to the manufacturer or supplier.[1]

  • Solid Waste: Collect solid waste, including contaminated spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.

  • Disposal Method: The recommended disposal method for Avobenzone is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This should be done in accordance with all applicable federal, state, and local environmental regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receipt Receipt & Inspection Storage Secure Storage (-20°C Recommended) Receipt->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weighing PPE->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontamination Decontaminate Glassware & Work Surfaces Experiment->Decontamination WasteSegregation Segregate Waste (Solid & Liquid) Decontamination->WasteSegregation Disposal Dispose via Chemical Incineration WasteSegregation->Disposal Spill Spill Occurs SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup SpillCleanup->WasteSegregation Exposure Personal Exposure FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.